Vitamin K7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83-69-2 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-amino-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(13)8-4-2-3-5-9(8)11(7)12/h2-6,13H,12H2,1H3 |
InChI Key |
YJRCNAAPGQBVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)N |
Origin of Product |
United States |
Nomenclature and Structural Context of Menaquinone 7
Classification within the Vitamin K Family
The vitamin K family primarily includes two natural forms: vitamin K1 (phylloquinone) and vitamin K2 (menaquinone), as well as a synthetic form, vitamin K3 (menadione). wikipedia.orgfao.orgmdpi.com
Menaquinones (Vitamin K2) and Isoprenoid Side Chain Length (MK-n)
Menaquinones (Vitamin K2) are characterized by a side chain composed of a varying number of unsaturated isoprenoid residues. wikipedia.orgfao.orgtandfonline.com These forms are designated as MK-n, where 'n' represents the number of isoprenoid units in the side chain. oregonstate.eduwikipedia.orgnih.govnih.gov The number of these residues typically ranges from 4 to 13. tandfonline.comwikipedia.orgnih.govmdpi.com MK-7 is a specific menaquinone with a side chain containing seven isoprenoid units. nih.gov Menaquinones are predominantly of microbial origin and are found in fermented foods and certain animal products. oregonstate.eduwikipedia.orgnih.gov
Distinction from Phylloquinone (Vitamin K1) and Menadione (B1676200) (Vitamin K3)
Menaquinone-7 (B21479) is distinct from phylloquinone (Vitamin K1) and menadione (Vitamin K3) based on the structure of their side chains. Phylloquinone, the primary dietary form of vitamin K found in plants, has a phytyl side chain, which is a partially saturated isoprenoid chain. wikipedia.orgiarc.frfao.orgtandfonline.comnews-medical.netwikipedia.orgresearchgate.netresearchgate.netmdpi.com Menadione (Vitamin K3) is a synthetic precursor and lacks a side chain at the 3-position of the naphthoquinone ring. wikipedia.orgprz.edu.plnih.govresearchgate.netmdpi.comnih.govnih.gov Menadione can be converted to menaquinone-4 (MK-4) in the body. oregonstate.edudsm-firmenich.com The structural differences in the side chains of these vitamin K forms influence their absorption rates, tissue distribution, and bioavailability. mdpi.comnih.gov
Here is a table summarizing the key structural distinctions:
| Compound Name | Classification | Side Chain Structure | Primary Sources |
| Phylloquinone | Vitamin K1 | Phytyl side chain (partially saturated) | Plants (green leafy vegetables) |
| Menaquinone-7 | Vitamin K2 | Hepta-isoprenoid side chain (unsaturated) | Fermented foods (e.g., natto), some animal products |
| Menadione | Vitamin K3 | No side chain (synthetic precursor) | Synthetic |
Structural Isomerism and Biological Significance
Menaquinone-7, like many biological molecules, exhibits geometric isomerism due to the presence of double bonds in its isoprenoid side chain. mdpi.comresearchgate.netnih.gov This isomerism significantly impacts its biological activity. mdpi.comresearchgate.netmdpi.comresearchgate.net
All-trans Isomers: Defined Biological Activity and Conformational Characteristics
The all-trans isomer of MK-7 is the naturally occurring and biologically active form of the vitamin. mdpi.comresearchgate.netnih.govresearchgate.netnutraingredients-usa.com In the all-trans configuration, the isoprenoid units are arranged in an extended, linear shape due to the trans molecular format of the double bonds. mdpi.com This linear structure is crucial for the molecule's ability to interact effectively with vitamin K-dependent proteins and enzymes, such as gamma-glutamyl carboxylase (GGCX), which are essential for their carboxylation and activation. wikipedia.orgtandfonline.commdpi.commdpi.com The biological activity of MK-7 is strictly linked to this all-trans configuration. nutraingredients-usa.com
Cis Isomers: Structural Characteristics and Comparative Biological Activity
Here is a table comparing the isomers of MK-7:
| Isomer | Double Bond Configuration | Molecular Shape | Biological Activity |
| All-trans | All double bonds are trans | Linear/Extended | High (Biologically Active) |
| Cis Isomers | One or more cis double bonds | Non-linear/Bent | Very Low (Biologically Ineffectual) |
The isomeric composition of MK-7 preparations is a critical factor, particularly in the manufacturing of dietary supplements, as the efficacy is solely determined by the all-trans isomer content. mdpi.commdpi.comresearchgate.net
Biosynthesis and Advanced Production Methodologies of Menaquinone 7
Microbial Fermentation Strategies
Microbial fermentation stands as a cornerstone for the industrial production of MK-7, leveraging various bacterial strains capable of its synthesis. mdpi.comresearchgate.netresearchgate.net Extensive research is dedicated to optimizing these fermentation processes to boost MK-7 yield and concentration. mdpi.com
Liquid-State Fermentation (LSF) Optimization and Scalability Challenges
Liquid-State Fermentation (LSF) is a widely explored method for MK-7 synthesis. mdpi.com However, static LSF presents considerable operational and scalability hurdles, mainly due to inefficient heat and mass transfer. mdpi.comnih.govresearchgate.netnih.govasabe.org The formation of biofilms and pellicles by common producing strains such as Bacillus subtilis natto in static liquid cultures further complicates large-scale production. mdpi.comresearchgate.netnih.govasabe.org Efforts to enhance MK-7 biosynthesis in LSF involve optimizing fermentation media composition and growth conditions, including temperature, pH, and agitation. mdpi.comasabe.org For instance, optimizing a glucose-based medium within biofilm reactors resulted in a markedly higher MK-7 concentration compared to suspended-cell bioreactors. mdpi.com Specific media compositions, such as those containing glycerol (B35011), yeast extract, soytone, and K2HPO4, have demonstrated superiority for MK-7 biosynthesis. mdpi.com Investigating fed-batch additions of carbon sources like glucose or glycerol has also shown promise in enhancing biosynthesis by supporting the metabolism of Bacillus cells. mdpi.comfrontiersin.orgnih.gov
Solid-State Fermentation (SSF) Advantages and Enhanced Productivity
Solid-State Fermentation (SSF) techniques offer potential benefits over LSF for MK-7 production. mdpi.comtandfonline.com These advantages include reduced pre-processing energy consumption, higher productivity, less wastewater generation, and improved product recovery. mdpi.comtandfonline.com SSF can also facilitate the direct use of the crude-fermented product as a food supplement, potentially reducing processing steps and costs. mdpi.com Factors such as the microbial strain, raw material, substrate, bioreactor design, temperature, and time can influence MK-7 synthesis in SSF. tandfonline.com Substrate pretreatment with enzymes like α-amylase can also increase production yield. tandfonline.com While some studies suggest SSF can lead to higher MK-7 concentrations compared to LSF and biofilm fermentation, it may still encounter scale-up issues. tandfonline.comasabe.org
Biofilm Reactor Systems for Extracellular Secretion
Innovative biofilm reactor systems have emerged as a promising approach to overcome the limitations of traditional static fermentation methods, particularly for strains that naturally form biofilms. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netnih.gov These reactors promote biofilm attachment on substrates, such as plastic composite supports, and are designed to tolerate relatively high aeration and agitation rates. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net This is crucial as biofilm formation is linked to extracellular MK-7 secretion, but static conditions lead to operational difficulties. mdpi.comnih.govresearchgate.net Biofilm reactors can facilitate robust extracellular MK-7 secretion and offer a reliable strategy to address operational challenges during industrial-scale biosynthesis. frontiersin.orgnih.govnih.govresearchgate.net Studies have shown that optimizing growth conditions, including temperature (35 °C), agitation (200 rpm), and pH (6.58), in biofilm reactors can increase MK-7 concentrations. mdpi.comasabe.org For instance, one study reported a maximum concentration of 20.5 ± 0.5 mg/L in biofilm reactors, representing a significant increase over suspended-cell reactors. nih.gov Scalability studies have also indicated the potential of biofilm bioreactors for commercial production, achieving comparable MK-7 concentrations at pilot scale (30-L) as at bench scale (2-L). researchgate.net The use of nanoparticles, such as iron oxide nanoparticles (IONs), has also been explored to enhance MK-7 yield and aid cell separation in biofilm systems. mdpi.comtandfonline.com
Strain Selection and Improvement in Bacillus Species (e.g., Bacillus subtilis natto)
Strain selection and improvement are paramount for enhancing MK-7 production. mdpi.comtandfonline.com Bacillus species, particularly Bacillus subtilis natto, are predominantly utilized for MK-7 synthesis due to their high yield and Generally Recognized As Safe (GRAS) status. mdpi.comnih.govresearchgate.netresearchgate.net Other Bacillus strains, including B. licheniformis and B. amyloliquefaciens, have also been investigated for their MK-7 production capabilities and ability to form biofilms. mdpi.comtandfonline.comresearchgate.net Bacillus subtilis natto has consistently demonstrated high MK-7 production, with some strains isolated from commercial natto fermentation agents showing substantial titers. mdpi.comgoogle.com Strain improvement strategies encompass traditional methods like mutation breeding using physical or chemical mutagens, which can lead to increased MK-7 yields. frontiersin.orggoogle.comresearchgate.net For example, UV mutagenesis has been employed to obtain mutant strains with significantly enhanced MK-7 production. google.com Analog resistance strategies, involving resistance to compounds in the menaquinone biosynthetic pathway, have also been used to screen for high-producing strains. mdpi.comresearchgate.net
Utilization of Alternative Bacterial Strains (Escherichia coli, Flavobacterium)
While Bacillus species are the primary focus for MK-7 production, other bacterial strains, such as Escherichia coli and Flavobacterium, are also known to synthesize menaquinones through fermentation. mdpi.comresearchgate.netresearchgate.net Escherichia coli has emerged as a potential host microorganism for MK-7 production due to its rapid growth and ease of genetic manipulation. tandfonline.com Metabolic engineering approaches have been applied to E. coli to enhance MK-7 synthesis by expressing genes from other bacteria and optimizing metabolic pathways. d-nb.info For instance, expressing B. subtilis-derived enzymes in E. coli has resulted in significant increases in MK-7 yield. d-nb.info Flavobacterium meningosepticum is another species identified as a menaquinone producer. researchgate.net
Metabolic Engineering Approaches for Enhanced Yield
Metabolic engineering plays a crucial role in improving MK-7 yield by modifying bacterial strains to optimize the biosynthesis pathway. frontiersin.orgd-nb.inforesearchgate.netnih.gov This necessitates a thorough understanding of the complex MK-7 synthesis pathway, which originates from shikimic acid and involves numerous enzymes and cofactors. tandfonline.comresearchgate.netd-nb.info Strategies include the overexpression of key and rate-limiting enzymes in the pathway to channel metabolic flow towards MK-7 synthesis. d-nb.inforesearchgate.netnih.gov For example, the overexpression of enzymes like Dxs, Dxr, Idi, and MenA in Bacillus subtilis has led to substantial improvements in MK-7 production. nih.gov
Metabolic engineering also focuses on optimizing cofactor regeneration pathways, such as NADPH regeneration systems, to increase the availability of essential cofactors for biosynthesis. d-nb.info Furthermore, modifying bypass pathways that compete for precursors with MK-7 synthesis can enhance yield, although complete knockout of these genes may sometimes affect microbial growth. researchgate.net Techniques like promoter engineering and fusion tags are employed to enhance the expression of key enzymes. d-nb.info
High-throughput screening methods, including those using fluorescence-activated cell sorting based on the effect of MK-7 on transmembrane potential, are being developed to efficiently identify high-yielding mutant strains generated through techniques like atmospheric and room temperature plasma (ARTP) mutagenesis. mdpi.commdpi.com Whole-genome sequencing of improved strains helps pinpoint beneficial mutations in genes related to the MK-7 synthesis pathway, as well as those involved in membrane transport and signal transduction, which can also influence production. mdpi.commdpi.com Combining traditional mutagenesis with metabolic engineering has demonstrated synergistic effects in increasing MK-7 titers. mdpi.com
Data Table: Examples of MK-7 Production by Different Strains and Methods
| Strain | Method | MK-7 Titer (approx.) | Reference |
| Bacillus subtilis natto | Biofilm Reactor (Glucose-based medium) | 18.5 mg/L | mdpi.com |
| Bacillus subtilis natto | Biofilm Reactor (Optimized) | 20.5 ± 0.5 mg/L | nih.gov |
| Bacillus subtilis natto | Static Liquid Fermentation (Optimized glycerol-based medium) | 32.5 ± 0.4 mg/L | researchgate.net |
| Bacillus subtilis natto | Static Liquid Fermentation (Optimized glucose-based medium) | 14.6 ± 0.4 mg/L | researchgate.net |
| Bacillus subtilis 168 | Metabolic Engineering (Overexpression of key enzymes) | 50 mg/L | nih.gov |
| Bacillus subtilis L-5 | Wild-type Flask Fermentation | 75.18 mg/L | mdpi.com |
| Bacillus subtilis R-8 | ARTP Mutagenesis + Protoplast Fusion | 196.68 mg/L | mdpi.com |
| Bacillus subtilis R-89 | R-8 + Tandem overexpression of mutated genes | 239.65 mg/L | mdpi.com |
| Metabolically engineered E. coli | Shake-flask experiment | 129 mg/L | d-nb.info |
Note: Titer values can vary significantly based on specific fermentation conditions, media composition, and strain variations.
Metabolic engineering efforts continue to investigate complex intracellular interactions, including the impact of alkali stress on MK-7 metabolism and the role of redox potential in production. frontiersin.orgnih.gov The overarching goal is to develop highly efficient strains and optimize fermentation processes for the cost-effective, large-scale industrial production of high-purity, all-trans MK-7. mdpi.comfrontiersin.orgd-nb.info
Pathway Engineering in Bacillus subtilis
Quorum Sensing Molecular Switch Regulation
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression based on population density mdpi.comencyclopedia.pub. In the context of MK-7 production, integrating modular QS systems has shown potential for dynamically controlling metabolic pathways involved in its synthesis mdpi.comencyclopedia.pub. For instance, the dual-function Phr60-Rap60-Spo0A quorum sensing system has been used to dynamically control MK-7 synthesis in Bacillus subtilis 168, leading to a significant increase in output frontiersin.orgencyclopedia.pub. Another study established a quorum-sensing regulatory pathway involving RapG-PhrG-DegU in Bacillus subtilis to enhance MK-7 production tandfonline.com. This involved generating a recombinant promoter with increased transcriptional activity to enable bacterial self-regulation and upregulate key genes in the transcription pathway tandfonline.com.
Gene Knockout Strategies (e.g., dhbB, fabL)
Gene knockout strategies are employed to redirect metabolic flux towards MK-7 biosynthesis by eliminating competing pathways or reducing the consumption of intermediate metabolites frontiersin.orgtandfonline.com. Knockout of the dhbB gene, involved in a competing synthetic branch, has been shown to reduce the consumption of isochorismate, an intermediate metabolite, thereby increasing the carbon flux towards MK-7 synthesis and promoting production frontiersin.orgnih.govnih.gov. In Bacillus subtilis, deleting the dhbB gene resulted in a strain that produced 69.5 mg/L of MK-7 nih.gov. Another gene targeted for knockout is fabL. Studies suggest that knocking out yunD and fabL in Bacillus subtilis might enhance the reaction to partial NADH depletion, helping to maintain intracellular redox homeostasis researchgate.net. FabL catalyzes reactions requiring NADPH, a cofactor needed in the precursor pathways of MK-7 synthesis researchgate.net. Deleting fabI and yfkN genes in Bacillus subtilis, guided by a multiscale model, also led to increased MK-7 concentration tandfonline.com.
Pathway Engineering in Escherichia coli
Escherichia coli is a host organism that can be engineered for MK-7 production, although it naturally primarily synthesizes MK-8 frontiersin.orgnih.govmdpi.com. Metabolic engineering strategies in E. coli involve optimizing different modules of the MK-7 biosynthetic pathway nih.govmdpi.comacs.orgresearchgate.net.
Mevalonic Acid (MVA) Pathway Engineering
Engineering the mevalonic acid (MVA) pathway in E. coli is crucial for supplying the isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) precursors necessary for MK-7 biosynthesis nih.govmdpi.comnih.gov. Overexpression of enzymes in the MVA pathway, such as isopentenyl diphosphate isomerase (Idi) from various species, can significantly increase the supply of these precursors nih.govmdpi.comresearchgate.net. Optimizing the enzyme expression of the heterologous MVA pathway has been shown to increase MK-7 titers nih.gov.
DHNA Synthetic Pathway Enhancement
Enhancing the 1,4-dihydroxy-2-naphthoic acid (DHNA) synthetic pathway is another key strategy in engineering E. coli for MK-7 production nih.govmdpi.comacs.orgresearchgate.net. DHNA is a direct precursor for demethylmenaquinone (B1232588) researchgate.net. Overexpression of the endogenous MenFDHBCE gene cluster, which is involved in the DHNA synthetic pathway, has led to increased MK-7 production in engineered E. coli strains mdpi.com.
Cellular Membrane Permeability Modifications
Modifying cellular membrane permeability can improve the secretion and biogenesis of MK-7, which is a lipid-soluble compound frontiersin.orgfrontiersin.orgmdpi.comtandfonline.comnih.govnih.govresearchgate.netresearchgate.net. Adding surfactants like Tween 80 has been shown to enhance the permeability of microbial cells, improving the uptake of substrates like 1-naphthol (B170400) and potentially aiding in MK-7 secretion tandfonline.comnih.gov. Brij-58 supplementation has also been found to influence the cell membrane, changing the interfacial tension of the fermentation broth and enhancing the secretion and biosynthesis of MK-7 in Bacillus natto researchgate.net. Studies have shown that Brij-58 supplementation increased membrane permeability and fluidity, leading to higher total production and secretion rates of MK-7 researchgate.net. Physical treatments like ultrasonication have also been explored to modify cell permeability and increase MK-7 synthesis tandfonline.comnih.gov. Immobilizing bacterial cells with iron oxide nanoparticles (IONPs) has been proposed to enhance membrane permeability, facilitate mass transfer, and enable greater MK-7 secretion into the fermentation medium mdpi.com.
Process Optimization and Bioreactor Design
Optimizing fermentation process parameters and bioreactor design is essential for maximizing MK-7 production frontiersin.orgnih.govmdpi.commazums.ac.irpsu.eduresearchgate.net. Factors such as temperature, pH, aeration, agitation, and nutrient feeding strategies significantly impact MK-7 yield nih.govmdpi.commazums.ac.irnih.govpsu.edu.
Batch feeding methods with carbon sources like glucose or glycerol can improve MK-7 biosynthesis frontiersin.orgnih.gov. Biofilm reactors have emerged as a promising solution, particularly when using Bacillus subtilis cells, as they can facilitate biofilm attachment and promote extracellular MK-7 secretion frontiersin.orgmdpi.compsu.eduresearchgate.net. Optimization of growth conditions in biofilm reactors, including temperature, agitation speed, and pH, has led to increased MK-7 concentrations mdpi.compsu.edu. For example, optimizing a glucose-based medium in biofilm reactors resulted in a higher MK-7 concentration compared to suspended-cell bioreactors mdpi.com. Continuous fermentation in biofilm reactors offers a strategy for sustainable and efficient production by maintaining a steady state of operation researchgate.net.
Computational Fluid Dynamics (CFD) can be used to simulate conditions within bioreactors, aiding in the design of optimal growth conditions and process optimization mdpi.com. Scaling up fermentation processes requires careful consideration of parameters to maintain high production titers nih.govnih.govacs.orgresearchgate.net. Studies have demonstrated successful scale-up of engineered E. coli fermentation, achieving high MK-7 titers in larger bioreactors nih.govacs.orgresearchgate.net. Different fermentation methods, including solid-state fermentation (SSF) and liquid-state fermentation (LSF), have been explored, with SSF potentially offering advantages in terms of energy consumption, wastewater generation, and product recovery mdpi.com.
Here is a data table summarizing some of the production yields mentioned:
| Strain | Engineering Strategy | Fermentation Method | MK-7 Titer | Reference |
| Bacillus subtilis 168 | Dual-function Phr60-Rap60-Spo0A quorum sensing system | Not specified | 40 times increase | frontiersin.org |
| Bacillus subtilis BSMK11 | Overexpression of glpK, glpD, aroGfbr, pyrGfbr, hepS, vgb; knockout of mgsA, araM | Not specified | 54.7% increase | frontiersin.org |
| Bacillus subtilis | Deletion of dhbB gene | Baffled flask | 69.5 mg/L | nih.gov |
| Bacillus subtilis BS20DFHG | Overexpression of five genes in MEP pathway | Shake flask | 415 mg/L | nih.gov |
| Bacillus subtilis BS20DFHG | Overexpression of five genes in MEP pathway; process optimization | 300-ml bioreactor | 185.57 mg/L | nih.gov |
| Bacillus subtilis BS20DFHG | Overexpression of five genes in MEP pathway; process optimization; scaled up | 50-l bioreactor | 242 mg/L | nih.gov |
| Engineered E. coli | MVA pathway, DHNA pathway, MK-7 pathway optimization; membrane engineering | Shake flask | 129 mg/L (200 μM) | nih.govacs.orgresearchgate.net |
| Engineered E. coli | MVA pathway, DHNA pathway, MK-7 pathway optimization; membrane engineering; scale-up | 5-L fermenter | 1350 mg/L (2074 μM) | nih.govacs.orgresearchgate.net |
| Bacillus natto | Brij-58 supplementation | Fermentation | Increased yield | researchgate.net |
| Bacillus subtilis natto | Biofilm reactor, glucose-based medium optimization | Biofilm reactor | 18.4 mg/L | psu.edu |
| Bacillus subtilis natto | Biofilm reactor, glycerol-based medium optimization | Biofilm reactor | 20.46 mg/L | psu.edu |
| Bacillus subtilis natto | Continuous fermentation in biofilm reactor | Biofilm bioreactor | Increased productivity (0.12 to 0.33 mg/L/h) | researchgate.net |
| Bacillus subtilis natto IBRC-M 11153 | Optimization of culture conditions (glycerol, soybean peptone, yeast extract, K2HPO4, temperature, time) | Fermentation | ~0.319 mg/L | mazums.ac.ir |
Fermentation Media Composition and Nutrient Supplementation Strategies
Optimizing the fermentation medium composition is crucial for enhancing MK-7 production and selectively increasing the yield of the biologically active all-trans isomer waikato.ac.nzresearchgate.net. Studies have investigated the impact of various nutrient sources on MK-7 synthesis by Bacillus subtilis. Key components influencing production include carbon sources, nitrogen sources, and additional activators jmb.or.kr.
Research has shown that a combination of glucose, yeast extract, soy peptone, tryptone, and calcium chloride can serve as an effective fermentation medium. One optimized medium composition included 1% (w/v) glucose, 2% (w/v) yeast extract, 2% (w/v) soy peptone, 2% (w/v) tryptone, and 0.1% (w/v) CaCl₂. This composition resulted in a significantly higher concentration of the all-trans isomer (36.37 mg/L) compared to the cis isomer (1.23 mg/L) waikato.ac.nz. Another study identified maltose (B56501) as a key carbon source, tryptone as a crucial nitrogen source, and glycerol as an effective activator for enhancing MK-7 production by B. subtilis. The optimal concentrations for these components were found to be 36.78 g/l for maltose, 62.76 g/l for tryptone, and 58.90 g/l for glycerol, leading to a maximum MK-7 concentration in the culture medium jmb.or.kr. Glycerol, mannitol, dextrose, sucrose (B13894), yeast extract, malt (B15192052) extract, K₂HPO₄, MgSO₄.7H₂O, and CaCl₂ have all been investigated for their effects on MK-7 production in soybean medium under solid-state fermentation nih.gov. While most of these nutrients showed a positive effect, sucrose demonstrated a negative impact on MK-7 production in one study nih.gov.
Optimized media compositions have demonstrated substantial increases in all-trans MK-7 concentration and a reduction in the concentration of the inactive cis isomer compared to unoptimized media researchgate.net.
Integration of Nanobiotechnology (e.g., Iron Oxide Nanoparticles for Cell Immobilization)
Nanobiotechnology, particularly the use of nanoparticles (NPs), presents promising solutions for addressing limitations in MK-7 fermentation mdpi.comnih.gov. Iron oxide nanoparticles (IONs) have been explored for their potential to enhance MK-7 yield and improve the metabolic productivity of bacterial cells through immobilization mdpi.comnih.govmdpi.comresearchgate.net.
Bacterial cell immobilization with IONs has been shown to enhance the production and yield of MK-7 compared to free-cell fermentation mdpi.com. IONs exhibit superparamagnetic properties, which can facilitate cell separation and dispersion using an external magnetic field, potentially aiding downstream processing mdpi.comnih.govmdpi.com. Studies have investigated the effect of different concentrations of IONs on MK-7 isomer yield, observing a bell-shaped pattern where an optimal ION concentration leads to the greatest yield nih.govmdpi.com. For instance, an optimal concentration of 300 μg/mL of uncoated IONs resulted in an enhanced fermentation process, leading to a 1.6-fold increase in the yield of bioactive isomers compared to free cells mdpi.com. Amine-functionalized IONs, such as those coated with 3-aminopropyltriethoxysilane (B1664141) (APTES) or L-Lysine (L-Lys), have also been synthesized and evaluated. IONs@APTES, at an optimal concentration of 300 μg/mL, increased all-trans MK-7 production and improved its yield relative to untreated cells by 2.3- and 3.1-fold, respectively nih.gov. These findings suggest that employing IONs for bacterial cell immobilization can be an innovative approach to overcome challenges in large-scale MK-7 production mdpi.com.
Industrial Scale-Up Considerations and Challenges
Scaling up MK-7 fermentation for industrial production faces several critical considerations and challenges. Low vitamin yield and the need for complex downstream processing steps are significant hurdles that increase production costs and limit the affordability of the final product mdpi.comwaikato.ac.nznih.gov.
Static fermentation methods, commonly used for MK-7 production by Bacillus strains, are associated with low productivity and operational issues at a larger scale, including inefficient heat and mass transfer nih.govresearchgate.net. The formation of biofilms and pellicles by B. subtilis natto in static fermentation also presents operational challenges that hinder large-scale production mdpi.compsu.edu.
Addressing these scale-up issues requires a thorough understanding of factors like fluid dynamics, heat transfer, and mixing at larger volumes mdpi.com. Biofilm reactors have emerged as a promising alternative to traditional static fermentation techniques, offering a potential strategy to mitigate operational problems associated with industrial-scale MK-7 biosynthesis mdpi.comnih.govresearchgate.netpsu.edu. Fed-batch strategies, particularly with glucose-based media, have shown effectiveness in increasing end product concentrations in biofilm reactors, suggesting their potential as a replacement for static fermentation strategies psu.edu. Despite advancements, successful implementation of scale-up requires careful consideration of various factors to maintain the concentration and quality of the all-trans MK-7 isomer waikato.ac.nz.
Chemical Synthesis Methodologies
Chemical synthesis provides an alternative route for producing Menaquinone-7 (B21479). While often considered more cost-effective than fermentation, chemical synthesis can result in the formation of both cis and trans isomers, with only the all-trans form possessing significant biological activity mdpi.comresearchgate.netnih.govnih.gov. The presence of cis isomers in chemically synthesized MK-7 can raise concerns about the product's biological activity mdpi.comnih.gov.
Convergent Synthesis Strategies
Convergent synthesis strategies have been developed for the production of all-trans Menaquinone-7. One such practical and scalable approach involves a "1+6" convergent strategy researchgate.netacs.orgacs.org. This method relies on the condensation of two key building blocks: a menadione (B1676200) monoprenyl derivative (fragment "1") and hexaprenyl bromide (fragment "6") researchgate.netacs.orgacs.org.
The synthesis typically involves coupling these fragments, followed by subsequent chemical transformations to yield the final MK-7 product. For instance, a reported method includes Pd-catalyzed desulfonation followed by oxidation of the hydroquinone (B1673460) moiety using ammonium (B1175870) cerium(IV) nitrate (B79036) researchgate.netacs.orgacs.org. This convergent approach allows for the construction of the complex MK-7 molecule from smaller, more manageable precursors researchgate.netacs.org.
Stereoselective Synthesis of All-trans Menaquinone-7
A key objective in MK-7 synthesis is the stereoselective production of the all-trans isomer, as it is the biologically active form waikato.ac.nznih.govresearchgate.net. The convergent synthesis strategy described above is designed to be stereoselective, aiming to maximize the yield of the all-trans product researchgate.netacs.orgacs.org.
Molecular and Cellular Mechanisms of Menaquinone 7 Action
Role as a Cofactor in γ-Carboxylation
Vitamin K, in its reduced form (vitamin K hydroquinone), serves as a necessary cofactor for GGCX, the enzyme responsible for γ-carboxylation. wikipedia.orghaematologica.orgfoodandnutritionresearch.netoregonstate.edu This reaction converts specific glutamic acid residues within target proteins to γ-carboxyglutamic acid residues. wikipedia.orghaematologica.orgfao.orgmdpi.comfoodandnutritionresearch.netoregonstate.edu The resulting Gla residues enable these proteins to bind calcium ions, which is fundamental to their function. wikipedia.orghaematologica.orgoregonstate.edu The vitamin K cycle facilitates the recycling of vitamin K, allowing it to be reused multiple times in this carboxylation process. foodandnutritionresearch.netoregonstate.edu
Carboxylation of Vitamin K-Dependent Proteins (VKDPs)
There are at least 17 identified human vitamin K-dependent proteins (VKDPs) that require γ-carboxylation for their biological activity. wikipedia.orgmdpi.comnih.gov These proteins are involved in diverse physiological processes, including blood coagulation, bone metabolism, and the prevention of soft tissue calcification. wikipedia.orghaematologica.orgmdpi.comoregonstate.edunih.gov While hepatic VKDPs, such as coagulation factors, are typically fully carboxylated under normal conditions, extrahepatic VKDPs, like those found in bone and vascular tissue, may not be fully carboxylated with typical dietary vitamin K intake. fao.orgoatext.comtaylorandfrancis.comnih.gov Menaquinone-7 (B21479) has demonstrated efficacy in promoting the carboxylation of these extrahepatic VKDPs at nutritional doses. oatext.comnih.gov
Osteocalcin (B1147995) (OC) Carboxylation and Activation
Osteocalcin, also known as bone Gla protein, is a prominent VKDP synthesized by osteoblasts, the bone-forming cells. wikipedia.orgfao.orgmdpi.comoatext.comelsevier.esfrontiersin.org In humans, osteocalcin contains specific glutamate (B1630785) residues (at positions 17, 21, and 24) that undergo γ-carboxylation mediated by GGCX and requiring vitamin K. elsevier.esfrontiersin.orgisciii.es This carboxylation is crucial for osteocalcin's high affinity for calcium ions and its binding to hydroxyapatite, a key mineral component of bone. elsevier.esfrontiersin.orgisciii.es
The degree of osteocalcin carboxylation is an indicator of vitamin K status, particularly in relation to bone metabolism. taylorandfrancis.comnih.govfrontiersin.orgplthealth.comcambridge.org Undercarboxylated osteocalcin (ucOC) has a reduced affinity for bone matrix and is released into the circulation. elsevier.esfrontiersin.org Studies have shown that menaquinone-7 supplementation can significantly increase the carboxylation of circulating osteocalcin, leading to a decrease in undercarboxylated forms. oatext.comnih.govplthealth.comcambridge.orgspandidos-publications.comresearchgate.net This improved carboxylation is associated with enhanced bone mineralization and may contribute to bone health. oatext.comspandidos-publications.comresearchgate.net
Data from clinical trials illustrate the effect of MK-7 supplementation on osteocalcin carboxylation:
| Study Population | MK-7 Dose (µ g/day ) | Duration | Effect on ucOC Concentration | Effect on cOC/ucOC Ratio | Source |
| Healthy Adults | 10, 20, 45, 90, 180, 360 | Not specified | Increased carboxylation of circulating osteocalcin | Not specified | oatext.com |
| Healthy Children | 45 | 8 weeks | Increased osteocalcin carboxylation | Improved UCR (undercarboxylated to carboxylated ratio) | oatext.comcambridge.org |
| Healthy Adults (Study 2) | 100 | 12 weeks | Decreased significantly | Increased significantly | plthealth.com |
| Healthy Adults (Study 1) | 0 (Placebo) | Not specified | No significant change | Decreased significantly from baseline | plthealth.com |
| Healthy Adults | ≥100 | Not specified | Improved osteocalcin γ-carboxylation | Not specified | plthealth.com |
| Postmenopausal Women | Not specified | 3 years | Beneficial effects on BMD loss and impact strength index (suggesting improved mineralization via carboxylation) | Not specified | researchgate.net |
Matrix Gla Protein (MGP) Carboxylation and Activation
Matrix Gla protein (MGP) is another crucial VKDP found in various tissues, including bone, cartilage, and the walls of blood vessels. fao.orgmdpi.comtaylorandfrancis.comwikipedia.orgontosight.airesearchgate.net MGP is recognized as a potent inhibitor of soft tissue calcification, particularly in the vasculature. mdpi.comtaylorandfrancis.comwikipedia.orgontosight.ai For MGP to be biologically active, it must undergo vitamin K-dependent γ-carboxylation of its glutamate residues. taylorandfrancis.comontosight.airesearchgate.netfrontiersin.orgarvojournals.org This carboxylation step, along with phosphorylation, is essential for MGP's function, including its ability to bind calcium ions and inhibit the calcification process. taylorandfrancis.comresearchgate.netfrontiersin.orgarvojournals.org
Undercarboxylated MGP (ucMGP) is considered an inactive form and has been associated with increased vascular calcification. wikipedia.orgtaylorandfrancis.comoatext.com Menaquinone-7 has been shown to improve the carboxylation status of MGP. oatext.comnih.govresearchgate.netresearchgate.net Studies have demonstrated that MK-7 supplementation can lead to a dose-dependent decrease in the circulating levels of inactive, dephosphorylated, uncarboxylated MGP (dp-ucMGP), a marker of vitamin K insufficiency. researchgate.netoatext.com This suggests that MK-7 supports the activation of MGP, thereby contributing to the prevention of vascular calcification. taylorandfrancis.comresearchgate.netfrontiersin.org
Research findings on the effect of MK-7 on MGP carboxylation include:
| Study Population | MK-7 Dose (µ g/day ) | Duration | Effect on dp-ucMGP | Other MGP Forms | Source |
| Healthy Adults | 180, 360 | 12 weeks | Decreased significantly and dose-dependently | No change in dp-cMGP and total ucMGP | researchgate.net |
| General Population | Not specified | Prospective studies | Increased in those at elevated cardiovascular risk (indicating vitamin K insufficiency) | Not specified | oatext.com |
Intracellular Signaling Pathway Modulation
Beyond its well-established role in γ-carboxylation, research suggests that menaquinone-7 may also influence intracellular signaling pathways. frontiersin.org While the precise mechanisms are still being elucidated, studies indicate potential interactions with pathways involved in cellular function and differentiation. oatext.comfrontiersin.org
PI3K/AKT Signaling Pathways
The PI3K/AKT signaling pathway is a critical regulator of various cellular processes, including cell growth, survival, and differentiation. Some research suggests that vitamin K₂, including menaquinone-7, may modulate this pathway. frontiersin.org However, the specific details and direct impact of MK-7 on PI3K/AKT signaling require further comprehensive investigation to fully understand the underlying molecular mechanisms.
MAP Kinase Pathways
MAP kinase (MAPK) pathways are involved in a wide range of cellular responses, including proliferation, differentiation, and apoptosis. rsc.org Similar to PI3K/AKT, there are indications that menaquinone-7 might influence MAP kinase signaling pathways. frontiersin.org For instance, MAPK1 and MAPK3 have been reported to regulate osteoclast maturation. rsc.org While the link between MK-7 and MAPK pathways has been suggested in the context of its broader cellular effects, more targeted research is needed to clarify the specific interactions and functional consequences of MK-7 on these pathways.
JAK/STAT Pathways
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways are involved in cellular responses to cytokines and growth factors, influencing processes such as cell proliferation, differentiation, and survival. Research indicates that Menaquinone-7 may influence these pathways. The mechanistic basis for the disease-modulating effects of K2-7 is mediated through various signal transduction pathways, including JAK/STAT. frontiersin.orgnih.govresearchgate.netdntb.gov.ua Studies suggest that vitamin K2, encompassing MK-7, could enhance osteogenic differentiation, a process crucial for bone formation, partly through its influence on the IL-6/JAK/STAT signaling pathway. dntb.gov.ua Furthermore, treatment with vitamin K2 has been observed to ameliorate the inhibitory effects of inflammation on osteogenesis by down-regulating IL-6-induced JAK/STAT signaling. nih.gov
NF-κB Signaling Pathway Inhibition in Osteoblasts and Osteoclasts
A well-established mechanism of Menaquinone-7 action in bone involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. MK-7 suppresses the activation of NF-κB signaling pathways in both osteoblasts and osteoclasts. frontiersin.orgresearchgate.netoatext.comoatext.comresearchgate.netmdpi.comresearchgate.netnih.gov This is significant because activation of the NF-κB signal transduction pathway is essential for osteoclast formation and bone resorption. oatext.comresearchgate.netmdpi.com Conversely, NF-κB signaling potently antagonizes osteoblast differentiation and function. oatext.comresearchgate.netmdpi.com By suppressing NF-κB activation, MK-7 exerts a dual effect, stimulating osteoblastic bone formation and suppressing osteoclastic bone resorption. oatext.comresearchgate.net This inhibitory effect on NF-κB signaling by MK-7 has been demonstrated to occur in a γ-carboxylation-independent manner. oatext.comresearchgate.netmdpi.com Studies have shown that MK-7 suppresses NF-κB signaling pathways that are activated by stimuli such as TNF-α or RANKL. oatext.comoatext.com Mechanistically, vitamin K2 action on osteoblast and osteoclast formation and activity is accomplished by down-regulating basal and cytokine-induced NF-κB activation, by increasing IκB mRNA. nih.govresearchgate.net
Ca2+- and Cyclic AMP-Dependent Signaling Mechanisms
Menaquinone-7's influence on bone homeostasis has also been suggested to involve Ca2+- and cyclic AMP (cAMP)-dependent signaling pathways. The action of MK-7 in stimulating osteoblastic bone formation and suppressing osteoclastic bone resorption has been demonstrated to mediate through the pathways of Ca2+- and cyclic AMP-dependent signaling. oatext.com While vitamin K's role in calcium metabolism is prominently linked to the gamma-carboxylation of proteins like osteocalcin and matrix Gla protein, which facilitates calcium binding and deposition in bone, the direct involvement of MK-7 with Ca2+- and cAMP-dependent signaling as a primary mechanism in bone cells is an area indicated in some research. frontiersin.orgnih.govresearchgate.netoatext.comnih.govmdpi.comekb.eg
Gene Expression Regulation
Menaquinone-7 plays a crucial role in regulating the expression of various genes that are critical for the function and differentiation of osteoblasts and osteoclasts, thereby influencing bone remodeling. oatext.com
Modulation of Bone-Specific Genes via Steroid and Xenobiotic Receptors (SXR)
Menaquinone-7 modulates the expression of bone-specific genes, partly through its interaction with the Steroid and Xenobiotic Receptor (SXR). MK-7 binds to SXR, a nuclear receptor found in osteoblasts that modulates gene transcription and promotes collagen accumulation. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netisciii.es SXR mediates vitamin K2-activated transcription of extracellular matrix-related genes and collagen accumulation in osteoblastic cells. nih.govmdpi.comisciii.es Through this interaction, MK-7 regulates the transcription of various proteins related to cellular functions in osteoblastic cells. oatext.com MK-7 has been shown to upregulate SXR target genes in osteoblasts, such as CYP3A4, which in turn allows for the synthesis of important bone matrix proteins like osteoprotegerin (OPG) and osteocalcin (OC) in osteoblasts. researchgate.netisciii.es
Upregulation of Osteoprotegerin (OPG)
A significant effect of Menaquinone-7 is the upregulation of Osteoprotegerin (OPG) expression. MK-7 stimulates or induces the gene expression of osteoprotegerin in osteoblastic cells. frontiersin.orgnih.govoatext.comresearchgate.netresearchgate.netisciii.escambridge.orgcaymanchem.comjst.go.jpspandidos-publications.com OPG is a soluble decoy receptor for the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). frontiersin.orgnih.govresearchgate.netdntb.gov.uanih.govnih.govtandfonline.comspandidos-publications.com By upregulating OPG, MK-7 effectively inhibits bone resorption by blocking the interaction between RANKL and its receptor RANK on osteoclast precursors, thereby preventing osteoclast differentiation and activity. frontiersin.orgnih.govresearchgate.netdntb.gov.uanih.govnih.govtandfonline.comspandidos-publications.com Studies have observed an increased mRNA expression ratio of osteoprotegerin relative to the receptor activator of nuclear factor-κB ligand following treatment with vitamin K1, menaquinone-4, and menaquinone-7, with MK-7 showing a notable increase. researchgate.net
Tenascin C and BMP2 Modulation
Studies have indicated that Menaquinone-7 can upregulate the expression of genes for Tenascin C and Bone Morphogenetic Protein 2 (BMP2) in osteoblastic cells. glpbio.comnih.govnih.govresearchgate.net This effect has been observed after 24 hours of MK-7 administration in MC3T3E1 osteoblastic cells. glpbio.comnih.govnih.gov Tenascin C is a protein involved in bone remodeling, promoting the differentiation of osteoblastic cells. nih.gov BMP2 signaling is crucial for the production of osteoblast-specific proteins, including osteocalcin. nih.gov The increase in Tenascin C levels induced by MK-7 may occur through the BMP2 pathway, suggesting a role in autocrine signaling. nih.gov Research has shown that MK-7 treatment led to a significant increase in Tenascin C levels, with varying fold increases depending on the concentration of MK-7 used. nih.gov Furthermore, an increase in phosphorylated Smad1 levels has been reported in cells treated with MK-7, indicating an indirect effect through BMP2 production, as MC3T3E1 cells possess a nuclear binding receptor for MK-7. nih.govnih.gov
Runx2 Expression Downregulation
Menaquinone-7 has been shown to influence the expression of Runt-related transcription factor 2 (Runx2). While some early studies suggested an initial increase in Runx2 expression under osteogenic conditions with MK-7, later time points and other research indicate a downregulation of Runx2 expression, suggesting a role in promoting osteoblast maturation. researchgate.netresearchgate.netnih.govspandidos-publications.com Specifically, at day 21 of osteogenic differentiation, MK-7 treatment has been observed to downregulate Runx2 expression compared to control groups. researchgate.netresearchgate.netnih.gov This downregulation of Runx2 is indicative of the promotion of cell maturation. researchgate.netspandidos-publications.com
Biglycan and Butyrophilin Gene Downregulation
Research using techniques such as suppression subtractive hybridization has identified genes that are downregulated by Menaquinone-7 administration in osteoblastic cells. glpbio.comnih.govnih.govglpbio.cn Among these are Biglycan and Butyrophilin genes. glpbio.comnih.govnih.govglpbio.cn This downregulation was observed after 24 hours of MK-7 treatment in MC3T3E1 cells. glpbio.comnih.govnih.gov Biglycan, a small leucine-rich proteoglycan, is known to play a role in osteoblast differentiation and matrix mineralization, interacting with BMPs like BMP2. nih.govmdpi.com Butyrophilin is associated with regulating B7 protein, which is involved in osteoblast differentiation. researchgate.net
Cholesterol Metabolism-Related Gene Modulation
Menaquinone-7 may also influence genes related to cholesterol metabolism. While the primary focus of MK-7 research is bone and cardiovascular health, its lipid-soluble nature and shared metabolic pathways with cholesterol suggest potential interactions. nih.gov Some studies indicate that MK-7, at certain concentrations, might inhibit cholesterol biosynthesis. researchgate.net Additionally, there is evidence suggesting that cholesterol synthesis inhibitors, such as statins, can impede the conversion of dietary phylloquinone (vitamin K1) into MK-4, highlighting an interplay between cholesterol and vitamin K metabolism. nih.gov Research on vascular smooth muscle cells has shown that menaquinone-4 (MK-4), a related menaquinone, can reduce the gene expression of sterol regulatory element-binding protein-2 (involved in cholesterol synthesis) and increase the gene expression of ATP binding cassette transporters A1 (involved in cholesterol efflux). plos.org While this specific finding is for MK-4, it suggests a potential area of influence for other menaquinones like MK-7 on cholesterol metabolism-related genes.
Cellular Processes and Differentiation Regulation
Menaquinone-7 significantly impacts cellular processes, particularly the differentiation and activity of osteoblasts and osteoclasts, the key cells involved in bone remodeling. oatext.com
Osteoblastogenesis Stimulation
Menaquinone-7 has demonstrated stimulatory effects on osteoblastic bone formation. oatext.comoatext.comglpbio.com It promotes osteoblast maturation and increases osteogenic differentiation. glpbio.comresearchgate.net MK-7 increases protein synthesis in osteoblastic cells, including osteocalcin and other protein molecules. oatext.comoatext.com It regulates the gene expression of various proteins related to cellular functions in osteoblastic cells. oatext.comoatext.com MK-7 enhances vitamin D3-induced gene expression of osteocalcin in mesenchymal stem cells. oatext.com It has also been shown to be a transcription regulator of bone-specific genes, acting through steroid and xenobiotic receptors (SXRs) to stimulate the transcription of osteoblastic markers. oatext.com Studies have shown that MK-7 treatment increases alkaline phosphatase activity and collagen deposition, both indicators of osteoblast differentiation and function. glpbio.comresearchgate.netalliedacademies.org
Here is a table summarizing some observed effects of MK-7 on osteoblast-related gene expression:
| Gene/Protein | Effect of MK-7 Treatment in Osteoblastic Cells | Reference |
| Tenascin C | Upregulation | glpbio.comnih.govnih.govresearchgate.net |
| BMP2 | Upregulation | glpbio.comnih.govnih.govresearchgate.net |
| Runx2 | Downregulation (at later stages) | researchgate.netresearchgate.netnih.govspandidos-publications.com |
| Biglycan | Downregulation | glpbio.comnih.govnih.govglpbio.cn |
| Butyrophilin | Downregulation | glpbio.comnih.govnih.govglpbio.cn |
| Osteocalcin | Increased expression/synthesis | oatext.comoatext.comglpbio.comresearchgate.net |
| Osteoprotegerin (OPG) | Increased mRNA expression | glpbio.comnih.govresearchgate.net |
| RANKL | Increased mRNA expression | glpbio.comnih.govresearchgate.net |
| Phosphorylated Smad1 | Increased levels | nih.govnih.gov |
| Alkaline Phosphatase | Increased activity | glpbio.comresearchgate.netalliedacademies.org |
| Collagen Deposition | Increased | researchgate.net |
Osteoclastogenesis Suppression
In addition to stimulating bone formation, Menaquinone-7 also demonstrates suppressive effects on osteoclastic bone resorption. oatext.comoatext.comnih.gov MK-7 inhibits osteoclast-like cell formation and osteoclastic bone resorption in bone tissues. nih.gov It has been found to suppress the activation of NF-κB signaling pathways in both osteoblasts and osteoclasts. oatext.comoatext.com Activation of the NF-κB signal transduction pathway is essential for osteoclast formation, and NF-κB signaling can antagonize osteoblast differentiation. oatext.comoatext.com MK-7 antagonizes receptor activator of NF-κB (RANK) ligand (RANKL)-induced NF-κB activation in osteoclast precursors. oatext.com It also stimulates IκB mRNA expression, contributing to the downregulation of basal and cytokine-induced NF-κB activation in a γ-carboxylation-independent manner. oatext.com The inhibition of RANKL-induced osteoclastogenesis by MK-7 appears to be dose-dependent. researchgate.net MK-7 has been shown to decrease the number of mature osteoclasts. nih.gov
Here is a table summarizing some observed effects of MK-7 on osteoclast-related activity and signaling:
| Cellular Process/Signaling | Effect of MK-7 Treatment | Reference |
| Osteoclast Formation | Inhibition | nih.govresearchgate.net |
| Bone Resorption | Inhibition | nih.gov |
| NF-κB Signaling Pathway | Suppression/Inhibition | oatext.comoatext.com |
| RANKL-induced NF-κB Activation | Antagonism | oatext.com |
| IκB mRNA Expression | Stimulation | oatext.com |
| Number of Mature Osteoclasts | Decrease | nih.gov |
Protein Synthesis in Osteoblastic Cells
Menaquinone-7 has been shown to stimulate protein synthesis in osteoblastic cells, which are crucial for bone formation oatext.comoatext.com. Studies have indicated that MK-7 increases the synthesis of osteocalcin and other protein molecules in these cells oatext.comoatext.com. The stimulatory effect of MK-7 on increasing protein content, alkaline phosphatase activity, and osteocalcin production in osteoblastic MC3T3-E1 cells was found to be completely blocked by cycloheximide, an inhibitor of protein synthesis nih.gov. This suggests that MK-7's anabolic effect on bone tissue and osteoblastic cells in vitro is dependent on protein synthesis nih.gov. MK-7 may also regulate the gene expression of various proteins related to cellular functions in osteoblastic cells oatext.comoatext.com. Furthermore, MK-7 is responsible for the synthesis of osteocalcin in osteoblastic cells researchgate.net. MK-7 upregulates the steroid and xenobiotic receptor (SXR) target gene CYP3A4 in osteoblasts, which allows for the synthesis of osteoprotegerin (OPG) and osteocalcin (OC) researchgate.net.
Influence on Mesenchymal Stem Cell Differentiation (e.g., iPSC-MSCs)
Menaquinone-7 influences the differentiation of mesenchymal stem cells (MSCs), including those derived from induced pluripotent stem cells (iPSCs) frontiersin.orgresearchgate.netresearchgate.netnih.gov. MK-7 supplementation in osteogenic medium promotes the differentiation of iPSC-derived MSCs (iMSCs) towards osteoblasts significantly beyond that of osteogenic medium alone frontiersin.org. Studies have shown that MK-7 can influence the in vitro osteogenic differentiation of pluripotent stem cell-derived MSCs frontiersin.org. MK-7 supplementation to osteogenic differentiation medium increased the expression of osteogenic markers at both early and late timepoints of osteoblast differentiation frontiersin.org. An improved osteoblast phenotype was observed with MK-7 supplementation, assessed by various assays at early and late time points frontiersin.org. Specifically, at day 2 of osteogenic differentiation with MK-7, a significant increase in RUNX2 expression was noted frontiersin.orgresearchgate.net. By day 21, MK-7 increased alkaline phosphatase activity and collagen deposition, while downregulating RUNX2 expression, suggesting a mature cellular phenotype frontiersin.orgresearchgate.net.
Cellular Migration Processes
Menaquinone-7 has been observed to increase cellular migration frontiersin.orgresearchgate.netresearchgate.net. In vitro scratch wound assays have demonstrated that MK-7 increases gap closure compared to control and osteogenic medium alone frontiersin.orgresearchgate.net. While there was a statistically significant difference in gap closure between osteogenic medium and control, the difference between osteogenic medium with MK-7 and MK-7 alone was less pronounced researchgate.net. This suggests a role for MK-7 in promoting the migratory capacity of cells, which is crucial for processes like muscle proliferation, differentiation, and myotube formation in vitro plos.org.
Bioenergetic and Redox Mechanisms
Role as an Electron Transport Carrier in Bacterial Systems
Menaquinones, including MK-7, are lipid-soluble compounds that play crucial roles as electron transport carriers in bacterial metabolism frontiersin.orgfrontiersin.orgrsc.org. In microbial cells, they transfer electrons between membrane-bound protein complexes in the electron transport chain (ETC) frontiersin.orgfrontiersin.org. Menaquinone is the sole quinone that shuttles electrons in the respiratory electron transport chain in Gram-positive bacteria, essential for both aerobic and anaerobic respiration processes frontiersin.orgnih.gov. For instance, in Bacillus subtilis, MK-7 acts as an intermediate molecule in the electron transport chain and is involved in the coupling of ATP synthesis frontiersin.org. In these steps, menaquinone is reduced by two electrons to produce menaquinol (B15198786) and shuttles these electrons to an acceptor in the next step of the chain rsc.org. This process provides the energy needed to maintain the proton gradient used by the F0F1ATPase complex to convert ADP into ATP rsc.org. The menaquinone biosynthesis pathway is integral to the survivability of B. subtilis frontiersin.org.
Influence on Mitochondrial Respiration and Energy Homeostasis
Research suggests a role for Menaquinone-7 in mitochondrial respiration and energy homeostasis in mammalian cells dntb.gov.uaresearchgate.neteuropeanreview.orgresearchgate.netmdpi.com. MK-7 has been identified as potentially acting as a mitochondrial electron transport carrier, thus participating in the energy cycle of the cell researchgate.net. Studies have indicated that MK-7 can enhance ATP generation europeanreview.org. In hypoxic astrocytes, MK-7 treatment enhanced ATP production europeanreview.org. It has been shown that the maximum capacity for cells to generate energy, referred to as reserve energy, increases by 30–40% with Menaquinone-7 researchgate.net. This highlights the potential role of MK-7 in the redox cycle by transporting electrons in the electron transport chain and facilitating mitochondrial ATP generation researchgate.net.
Modulation of Reactive Oxygen Species (ROS) Production
Menaquinone-7 has been shown to modulate the production of Reactive Oxygen Species (ROS) frontiersin.orgresearchgate.neteuropeanreview.orgmdpi.comekb.eg. Studies have noted decreases in ROS species production with MK-7 treatment frontiersin.orgresearchgate.net. For example, MK-7 supplementation significantly reduced the production of ROS species under osteogenic conditions frontiersin.org. In hypoxic astrocytes, MK-7 inhibited hypoxia-induced ROS production europeanreview.org. The prohibitory function of MK-7 on ROS generation in hypoxic astrocytes was dose-dependent europeanreview.org. This suggests that MK-7 can protect cells from oxidative stress by decreasing the intracellular generation of ROS europeanreview.org. MK-7 has demonstrated antioxidant properties, preventing the body from producing ROS by inhibiting the activation of 12-lipoxygenase and preventing glutathione (B108866) depletion-induced oxidative damage ekb.eg. MK-7 shields osteoblasts from oxidative damage, promoting their proliferation, differentiation, and mineralization ekb.eg.
Comparative Biochemical and Physiological Research of Menaquinone 7
Differential Bioavailability and Pharmacokinetics Across Vitamin K Forms
Comparative Plasma Half-Life (MK-7 vs. Vitamin K1, MK-4)
A key pharmacokinetic distinction lies in the plasma half-life of these vitamin K forms. Studies consistently show that MK-7 possesses a significantly longer plasma half-life compared to vitamin K1 and MK-4. Vitamin K1 typically has a short half-life, reported to be around 1 to 2 hours. wearefeel.comoup.com MK-4 is rapidly cleared from the plasma, with some studies indicating it is not detectable in serum at nutritional doses. oup.comnih.govspringermedizin.ded-nb.info In contrast, MK-7 demonstrates a remarkably longer half-life, estimated to be around 72 hours or approximately 3 days, allowing it to remain in circulation for extended periods, potentially up to 96 hours or even 144 hours. wearefeel.comoup.comresearchgate.netmdpi.comnih.gov This prolonged presence in the bloodstream contributes to more stable serum levels following intake. researchgate.nettandfonline.com
| Vitamin K Form | Typical Plasma Half-Life |
| Vitamin K1 (Phylloquinone) | 1-2 hours wearefeel.comoup.com |
| Menaquinone-4 (MK-4) | Rapidly cleared/undetectable at nutritional doses oup.comnih.govspringermedizin.ded-nb.info |
| Menaquinone-7 (B21479) (MK-7) | ~72 hours (3 days) wearefeel.comoup.comresearchgate.netmdpi.comnih.gov |
Absorption and Distribution Patterns in Tissues (e.g., Extrahepatic Tissues)
Beyond plasma half-life, the absorption and tissue distribution profiles of these vitamers also differ. MK-7 is reported to be well absorbed and demonstrates good bioavailability, particularly when consumed with fat. oup.commdpi.comonderzoekmetmensen.nl It is efficiently distributed throughout the body, showing a notable affinity for extrahepatic tissues such as bone and blood vessels. wearefeel.commdpi.comwikipedia.org This contrasts with vitamin K1, which is primarily taken up by and stored in the liver, where it plays a crucial role in the synthesis of coagulation factors. wearefeel.commdpi.comwikipedia.org While MK-4 is present in some animal products, its oral bioavailability at nutritional doses is considered poor, and it does not significantly increase serum levels. nih.govspringermedizin.ded-nb.infowikipedia.org The presence of MK-4 in extrahepatic tissues appears to be largely a result of in vivo conversion from other vitamin K forms, including MK-7 and K1. nih.govd-nb.infonih.govdoctorsformulas.comnih.govoatext.comresearchgate.netresearchgate.net
Distinctive Roles in Vitamin K-Dependent Processes
Vitamin K functions as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the post-translational carboxylation of specific glutamic acid residues in VKDPs, converting them to gamma-carboxyglutamic acid (Gla). This carboxylation is crucial for the proper function of these proteins. While all vitamin K forms participate in this cycle, MK-7 exhibits distinctive roles, particularly in extrahepatic tissues. nih.govdoctorsformulas.comnih.govmdpi.com
Differential Efficacy in Extrahepatic VKDP Carboxylation
Research indicates that MK-7 is particularly effective in promoting the carboxylation of extrahepatic VKDPs, such as osteocalcin (B1147995) (involved in bone metabolism) and matrix Gla protein (MGP, involved in preventing vascular calcification), even at nutritional doses. springermedizin.deresearchgate.netmdpi.comnih.govnih.govdoctorsformulas.comresearchgate.net This is in contrast to vitamin K1 and MK-4, which have been shown to require significantly higher, often pharmacological, doses to achieve similar levels of carboxylation of these extrahepatic proteins. nih.govspringermedizin.deresearchgate.netnih.govnih.govdoctorsformulas.com The higher efficacy of MK-7 in extrahepatic tissues is attributed, in part, to its superior bioavailability and longer half-life, which allows for sustained delivery to these sites. wearefeel.commdpi.comnih.govdoctorsformulas.com
Menaquinone-7 as a Precursor for Menaquinone-4 in Tissues
An important aspect of MK-7 metabolism is its role as a precursor for MK-4 in various tissues. Studies in both rats and mice have demonstrated that dietary intake of MK-7 leads to a significant increase in MK-4 levels in extrahepatic organs, including bone, brain, and testes. nih.govnih.govdoctorsformulas.comnih.govoatext.com This conversion process involves the removal of the long isoprenoid side chain of MK-7 and the attachment of a shorter geranylgeranyl group, a reaction catalyzed by the enzyme UBIAD1. nih.govresearchgate.netresearchgate.net This suggests that consuming MK-7 can be an effective way to increase MK-4 levels in tissues where it may have specific functions. nih.govd-nb.infonih.govdoctorsformulas.com
Mechanistic Divergences from Other Menaquinones
While the primary function of vitamin K vitamers revolves around their role as a cofactor for GGCX, there may be additional mechanistic differences contributing to their distinct physiological effects. The length of the isoprenoid side chain can influence the efficacy of different menaquinones as GGCX cofactors, with MK-4 to MK-7 showing favorable catalytic effects in some studies. oup.comnih.gov
Beyond carboxylation, there is evidence suggesting potential divergent mechanisms. For instance, MK-4 has been reported to directly activate the steroid and xenobiotic receptor (SXR), a nuclear receptor that can influence bone metabolism, a mechanism not observed with MK-7. mdpi.com Furthermore, MK-4 and MK-7 may influence osteoblast and osteoclast activity through different pathways, such as the Wnt/β-catenin signaling pathway for MK-4 and the regulation of Runx2 expression for MK-7, indicating potential distinct roles in bone remodeling. mdpi.comnih.gov These findings suggest that while sharing the core function in VKDP carboxylation, MK-7 and other menaquinones, particularly MK-4, may exert some of their effects through unique molecular mechanisms.
Comparison of Osteogenic Pathways (e.g., Wnt/β-catenin vs. Runx2 Mediation)
Menaquinone-7 (MK-7), a form of vitamin K2, has demonstrated significant effects on osteoblastic bone formation, and research has begun to elucidate the molecular mechanisms underlying these effects, particularly concerning key osteogenic pathways such as Wnt/β-catenin and Runx2 signaling. While both pathways are crucial for osteoblast differentiation and bone formation, studies suggest that MK-7 may influence them in distinct ways or that the interplay between MK-7 and these pathways is complex and context-dependent.
The Wnt/β-catenin signaling pathway is a well-established regulator of bone development and homeostasis. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then interacts with transcription factors to promote the expression of osteogenic genes, including RUNX2. nih.govmdpi.com Research indicates that the osteogenic effect of vitamin K2, including MK-4, can be partly mediated by the activation of the Wnt/β-catenin signaling pathway. researchgate.netspandidos-publications.com Some studies suggest that MK-7 may also promote osteoblast development through the Wnt/β-catenin pathway. researchgate.netnih.gov For instance, matrix Gla protein (MGP), a vitamin K-dependent protein, has been shown to promote osteoblast proliferation and differentiation through the Wnt/β-catenin and Runx2 signaling pathways, and MK-7 is essential for the carboxylation and activation of MGP. researchgate.net
Runx2 (Runt-related transcription factor 2) is considered a master regulator of osteoblast differentiation and bone formation, essential for the commitment of mesenchymal progenitors and preosteoblasts. mdpi.com Studies have shown that MK-7 can induce the expression of RUNX2 in osteoblastic cells. caldic.com For example, in MC3T3 cells, MK-7 treatment significantly induced the expression of Runx2 and Osterix (Sp7 Transcription Factor), another key transcription factor in osteogenesis. caldic.com This induction was observed within hours of stimulation. caldic.com
However, some findings present a more nuanced picture regarding MK-7's interaction with Runx2, particularly at later stages of osteoblast differentiation. One study using pluripotent stem cell-derived mesenchymal stem cells observed a significant increase in RUNX2 expression under osteogenic conditions with MK-7 at early time points (e.g., day 2). researchgate.net Yet, at a later stage (day 21), the same study noted a downregulation of RUNX2 expression with MK-7 treatment, suggesting a promotion of a more mature cellular phenotype. researchgate.net This contrasts with the effect of MK-4, which has been shown to increase Runx2 expression in ovariectomized mice. mdpi.com Another perspective suggests that MK-7 may increase osteoblast activation through a downregulation of Runx2 expression, indicating a potential role in promoting osteoblast maturation rather than initial differentiation. researchgate.net
The differential effects observed on Runx2 expression depending on the stage of differentiation or the specific form of vitamin K2 (MK-7 vs. MK-4) highlight the complexity of these pathways and MK-7's involvement. While MK-7 appears to initially stimulate RUNX2 expression to promote differentiation, its continued presence might be associated with the transition to a mature osteoblast phenotype, where RUNX2 expression typically decreases.
The interplay between Wnt/β-catenin and Runx2 pathways is also recognized, with Runx2 being identified as a target of canonical Wnt signaling during bone formation. mdpi.com β-catenin and LEF/TCF transcription factors can synergistically modulate the activity of Runx2. nih.govmdpi.com While MK-7 may influence both pathways, the precise mechanisms and the extent to which its effects on Wnt/β-catenin signaling are mediated through or independent of Runx2 require further detailed investigation.
Current research suggests that MK-7 promotes osteogenesis through multiple mechanisms, including the modulation of key transcription factors like Runx2 and potentially through pathways such as Wnt/β-catenin signaling. The observed effects on Runx2 expression appear to be dependent on the stage of osteoblast differentiation, suggesting a role for MK-7 in both initiating differentiation and promoting maturation.
Summary of Research Findings on MK-7 and Osteogenic Pathways
| Pathway/Factor | Effect of Menaquinone-7 (MK-7) | Notes | Source(s) |
| Wnt/β-catenin | May promote osteoblast development; potentially involved in MGP-mediated effects. | MK-4 shown to partly mediate osteogenic effect via this pathway; MK-7 link requires further study. | researchgate.netspandidos-publications.comresearchgate.netnih.govresearchgate.net |
| Runx2 Expression | Induces expression in early osteoblast differentiation. | Observed in MC3T3 cells and primary bone marrow stromal cells. | caldic.com |
| Runx2 Expression | Downregulates expression at later stages of osteoblast differentiation. | Associated with promotion of mature osteoblast phenotype. | researchgate.net |
| NF-κB Signaling | Suppresses activation in osteoblasts and osteoclasts. | Contributes to stimulating bone formation and suppressing bone resorption. | caldic.comoatext.com |
| MGP Carboxylation | Essential for activation of MGP, which influences Wnt/β-catenin and Runx2 pathways. | MGP promotes osteoblast proliferation and differentiation. | researchgate.net |
Data Table: Effect of MK-7 on Runx2 Expression in MC3T3 Cells
| Treatment | Time (h) | Relative Runx2 mRNA Expression |
| Control | 2 | Baseline |
| MK-7 | 2 | Significantly Increased |
| Control | 6 | Baseline |
| MK-7 | 6 | Potently Induced |
| Control | 24 | Baseline |
| MK-7 | 24 | Significantly Elevated |
Note: Data is illustrative based on research findings indicating significant induction and elevated expression at specified time points compared to control. Specific fold changes may vary between studies. caldic.com
Data Table: Effect of MK-7 on Runx2 Expression in Pluripotent Stem Cell-Derived Mesenchymal Stem Cells
| Treatment | Time Point | RUNX2 Expression |
| Osteo | Day 2 | Baseline |
| Osteo + MK-7 | Day 2 | Significant Increase |
| Osteo | Day 21 | Baseline |
| Osteo + MK-7 | Day 21 | Downregulated |
Note: Data is illustrative based on research findings indicating differential effects on RUNX2 expression at early vs. late differentiation stages. researchgate.net
Advanced Analytical Methodologies and Research Techniques for Menaquinone 7
Chromatographic Separation and Detection
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely utilized technique for the separation of vitamin K compounds, including MK-7, from complex matrices nih.govresearchgate.net. Various detection methods are coupled with HPLC to enable the identification and quantification of MK-7.
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detectors
HPLC coupled with Ultraviolet (UV) or Fluorescence Detectors (FLD) is a common approach for MK-7 analysis. UV detection relies on the absorption properties of the naphthoquinone ring structure of MK-7, typically at wavelengths around 248 nm or 268 nm walshmedicalmedia.comijpsonline.comacs.org. While UV detection is widely available and relatively inexpensive, it may lack the sensitivity required for matrices with low MK-7 concentrations or those containing interfering compounds that absorb at similar wavelengths nih.govwalshmedicalmedia.com.
Fluorescence detection offers enhanced sensitivity and selectivity compared to UV detection for MK-7 analysis ijpsonline.comacs.org. However, MK-7 itself is not naturally fluorescent. Therefore, post-column reduction is typically employed to convert MK-7 into its fluorescent hydroquinone (B1673460) form before detection ijpsonline.comnih.gov. This derivatization step, often involving a zinc reducing column, enables detection at excitation wavelengths around 246 nm or 248 nm and emission wavelengths around 430 nm ijpsonline.comnih.gov. While more sensitive, this approach adds complexity to the analytical method acs.org.
Research has demonstrated the application of HPLC-UV for MK-7 analysis in various samples, including fermented soybean products walshmedicalmedia.com. A rapid HPLC-UV method for MK-7 determination in fermentation broth achieved quantification over a range of 0.10–18.00 μg/mL with a limit of quantification (LOQ) of 0.10 μg/mL and a limit of detection (LOD) of 0.03 μg/mL acs.org. Another study utilized HPLC with both UV-visible and fluorescent detection for analyzing MK-7 content and purity in dietary supplements, confirming the presence of various chromatographic peaks nih.gov. HPLC with fluorescence detection after post-column reduction has been successfully validated for determining MK-7 in human serum, demonstrating high sensitivity with an LOQ of 0.03 ng/mL nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and APCI-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity, selectivity, and specificity for the analysis of MK-7, particularly in complex biological matrices where concentrations are often very low nih.govnih.govbevital.nomdpi.com. This technique allows for the separation of MK-7 by LC followed by its detection and quantification based on its mass-to-charge ratio and fragmentation patterns in the mass spectrometer nih.govbevital.no.
Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for the LC-MS/MS analysis of vitamin K compounds, including MK-7 bevital.nomdpi.comphenomenex.com. APCI in positive ion mode is frequently employed, and identification and quantification are typically based on Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions bevital.nomdpi.comresearchgate.net.
LC-APCI-MS/MS methods have been developed and validated for the simultaneous determination of vitamin K forms, including MK-7, in human plasma and serum nih.govbevital.nonih.gov. These methods often involve simplified sample preparation procedures compared to HPLC-FLD, contributing to higher sample throughput bevital.no. Reported LC-MS/MS methods for MK-7 in human serum have demonstrated good linearity and reproducibility, with LOQ values ranging from 0.01 ng/mL to 4.40 nmol/L (equivalent to approximately 2.86 ng/mL) nih.govbevital.noresearchgate.netnih.gov. The use of deuterated internal standards is common in LC-MS/MS methods to improve accuracy and compensate for matrix effects nih.gov.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers even greater speed, resolution, and sensitivity compared to conventional HPLC-MS/MS due to the use of smaller particle size columns and higher mobile phase flow rates and pressures researchgate.netmolnar-institute.com. UPLC-MS/MS is increasingly being applied for the analysis of MK-7, particularly when high throughput and the detection of low concentrations are required.
The combination of UPLC with high-resolution mass spectrometry, such as Quadrupole-Time of Flight (QTOF), has been utilized for the identification of MK-7 isomers researchgate.netmolnar-institute.com. While specific details on UPLC-MS/MS methods solely for MK-7 quantification were less prevalent in the immediate search results, the general advantages of UPLC in terms of speed and sensitivity, combined with the specificity of MS/MS, make it a powerful tool for MK-7 analysis, especially in complex matrices or when analyzing large numbers of samples.
Isomer-Specific Quantification Techniques
Menaquinone-7 (B21479) can exist as geometric isomers, primarily the all-trans form and various cis isomers, due to the double bonds in its isoprenoid side chain nih.govsemanticscholar.org. The all-trans isomer is considered the biologically active form, making the ability to differentiate and quantify specific isomers crucial for assessing the quality and potential efficacy of MK-7 containing products nih.govmolnar-institute.comsemanticscholar.org.
Quantification of All-trans and Cis Isomers
Chromatographic methods, particularly HPLC, are essential for separating the different geometric isomers of MK-7 molnar-institute.com. Achieving effective separation of these isomers often requires specialized stationary phases and optimized chromatographic conditions molnar-institute.com.
Studies have focused on developing methods to identify and quantify the cis/trans isomers of MK-7 in dietary supplements researchgate.netmolnar-institute.com. The presence of cis isomers is often associated with chemical synthesis or improper processing and storage conditions, particularly exposure to UV light semanticscholar.orgmdpi.com. Research has shown that the content of cis/trans isomers in some dietary supplements can be significant, sometimes exceeding the content of the all-trans form researchgate.netmolnar-institute.comnih.gov.
Identification of cis/trans isomers has been performed using high-resolution mass spectrometry, such as HRMS-QTOF, often in combination with chromatographic separation researchgate.netmolnar-institute.com. Quantification of these isomers can be achieved using detectors like Diode Array Detectors (DAD) or Charged Aerosol Detectors (CAD) researchgate.netmolnar-institute.com. DAD is particularly useful as its signal is primarily dependent on concentration, allowing for the quantification of isomers even without specific standards for each cis form semanticscholar.org.
A study identified eleven different cis/trans isomers of MK-7 in dietary supplements using a combination of HPLC, UPLC, and HRMS-QTOF detection, with quantification performed by DAD researchgate.net. This highlights the complexity of the isomeric profile that can exist in MK-7 products.
Sample Preparation and Matrix Effects
The accurate analysis of MK-7 is significantly influenced by the sample matrix and the effectiveness of the sample preparation procedure bevital.nonih.gov. MK-7 is a lipophilic molecule, and matrices such as food products (especially oils) and biological samples (like plasma and serum) contain numerous lipids and other compounds that can interfere with chromatographic separation and detection bevital.nonih.gov.
Sample preparation techniques aim to extract MK-7 from the matrix while removing interfering substances. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) bevital.nonih.govnih.gov. LLE often utilizes organic solvents like hexane, cyclohexane, or isooctane (B107328) to extract the lipophilic vitamin K compounds bevital.nonih.gov. SPE can provide further clean-up and concentration of the analyte nih.govnih.gov. Protein precipitation is another rapid sample preparation method, although it may require coupling with other techniques for sufficient purity nih.gov.
Matrix effects, which refer to the influence of co-extracted matrix components on the ionization efficiency and signal intensity of the analyte in mass spectrometry, are a significant consideration in LC-MS/MS analysis of MK-7 bevital.nonih.gov. These effects can lead to signal suppression or enhancement, affecting the accuracy of quantification nih.gov. Method validation procedures often include assessing matrix effects to ensure the reliability of the results bevital.nomdpi.com.
Research has evaluated different sample preparation approaches for MK-7 analysis in various matrices bevital.nonih.govnih.gov. A simplified single-step LLE procedure was developed for an LC-MS/MS method for MK-7 in human plasma, aiming to improve sample throughput bevital.no. Recovery studies are performed during method validation to assess the efficiency of the extraction process bevital.nomdpi.com. Recoveries for MK-7 in plasma using LC-MS/MS methods have been reported to be generally high, often exceeding 90% bevital.nomdpi.com.
The choice of sample preparation method is critical and depends on the matrix complexity and the sensitivity of the detection technique used. Effective sample preparation is essential to minimize matrix effects and ensure accurate and reliable quantification of MK-7 and its isomers.
Solid Phase Extraction (SPE) Methodologies
Bioanalytical Method Validation (Reproducibility, Linearity, Detection Limits)
Rigorous validation of bioanalytical methods for MK-7 is essential to ensure the reliability, accuracy, and consistency of the quantitative results. Validation typically follows established guidelines from regulatory bodies such as the FDA and ICH. cambridge.orgmdpi.comijpsonline.comnih.gov Key parameters assessed during validation include reproducibility, linearity, and detection limits. mdpi.com
Reproducibility, encompassing both intra-day and inter-day precision, demonstrates the consistency of results when the method is applied repeatedly to replicate samples. Reported reproducibility for MK-7 analysis in serum using LC-MS/MS with LLE has been in the range of 89–97%. nih.govmdpi.com For a UHPLC method, intra-day precision of ≤1.9% and inter-day precision of ≤3.5% were achieved. nih.gov An HPLC-FD method reported intra-day precision of 0.8% and inter-day precision of 4.1%. mdpi.com Another HPLC-FD method showed percentage relative standard deviation (%RSD) of six determinations to be 0.718% and 0.662% for MK-4 and MK-7, respectively. ijpsonline.com A recent HPLC-UV method for fermentation broth demonstrated RSD% lower than 5%. nih.gov
Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. Methods for MK-7 quantification have demonstrated good linearity with high correlation coefficients (R²). For a UHPLC method, linearity with R² ≥ 0.9990 was reported. nih.gov An HPLC-FD method showed linear regression coefficients of 0.9991 and 0.9995 for MK-4 and MK-7, respectively, within the acceptance criterion of 0.999. ijpsonline.commdpi.com An HPLC-UV method for fermentation broth showed good correlation with R² = 0.9995 over a range of 0.10–18.00 μg/mL. nih.gov Calibration curves are typically linear over specific concentration ranges, such as 0.1–10 ng/mL for an LC-MS/MS method using a surrogate matrix. thermofisher.com
Detection limits define the lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified with acceptable accuracy and precision (Limit of Quantitation, LOQ or Lower Limit of Quantitation, LLOQ). Reported LOD values for MK-7 vary depending on the analytical technique and matrix. An LC-MS/MS method achieved an LOD of 0.01 ng/mL in serum. nih.govmdpi.com For a UHPLC method, LOD and LOQ ranged between 0.04-0.05 µg/mL. nih.gov HPLC-FD methods have reported LODs ranging from 0.03-0.17 ng/mL to 0.050 µg/mL. nih.govresearchgate.netijpsonline.comresearchgate.net The LOQ for an LC-MS/MS method using charcoal stripped plasma was 0.1 ng/mL. thermofisher.com An HPLC-UV method for fermentation broth reported an LOD of 0.03 μg/mL and an LOQ of 0.10 μg/mL. nih.gov The LLOQ is specifically defined as the lowest concentration level that can be precisely and accurately detected, with acceptance criteria for deviation and precision. cambridge.org
Accuracy, often expressed as percentage recovery, is also a critical validation parameter, indicating how close the measured value is to the true value. Recoveries for MK-7 extraction and analysis have been reported in ranges such as 86–110% nih.govmdpi.com, >82% nih.gov, 99.85% and 100.5% ijpsonline.com, 90% mdpi.com, and 96.0% to 108.9% nih.gov.
The following table summarizes some reported validation parameters for MK-7 analysis:
| Method | Matrix | Extraction | Reproducibility (%RSD or Range) | Linearity (R²) | LOD | LOQ/LLOQ | Accuracy (% Recovery) |
| LC-MS/MS | Serum | LLE | 89–97% | Not specified | 0.01 ng/mL | Not specified | 86–110% |
| UHPLC | Dietary Supplements | Not specified | Intra-day ≤1.9%, Inter-day ≤3.5% | ≥0.9990 | 0.04-0.05 µg/mL | 0.04-0.05 µg/mL | >82% |
| HPLC-FD | Nutraceuticals | Solvent Extraction | Intra-day 0.8%, Inter-day 4.1% | ≥0.999 | 0.050 µg/mL | 0.50 µg/mL | 99.85% and 100.5% |
| HPLC-FD | Human Plasma | Not specified | Not specified | ≥0.998 | 0.03-0.17 ng/mL | Not specified | Not specified |
| LC-MS/MS | Human Plasma | LLE | Reproducible | Linear | Not specified | 0.500 ng/mL | Not specified |
| LC-MS/MS | Human Plasma | LLE | Excellent | 0.1–10 ng/mL range | Not specified | 0.1 ng/mL | Excellent |
| HPLC-UV | Fermentation Broth | Thermo-acidic Extraction | <5% | 0.9995 | 0.03 μg/mL | 0.10 μg/mL | 96.0–108.9% |
Note: Values are approximate and may vary depending on the specific method and matrix.
In Vitro and Ex Vivo Research Models for Mechanistic Studies
Understanding the cellular and molecular mechanisms by which MK-7 exerts its effects relies heavily on the use of appropriate in vitro and ex vivo research models. These models allow for controlled investigations of MK-7's impact on specific cell types and biological processes.
Cell Culture Systems (e.g., Osteoblastic Cells, Hepatoma Cell Lines, iPSC-MSCs)
Various cell culture systems are employed to study the direct effects of MK-7 at the cellular level. Osteoblastic cells, responsible for bone formation, are frequently used to investigate MK-7's role in bone metabolism. Studies have shown that MK-7 stimulates osteoblastic bone formation, increases protein synthesis (including osteocalcin), and regulates the gene expression of various proteins related to cellular functions in these cells. oatext.com MK-7 has also been found to suppress NF-κB signaling pathways in osteoblasts. oatext.com
Hepatoma cell lines, such as Hep G2, are utilized in studies related to vitamin K metabolism and the activation of vitamin K-dependent proteins, although the search results also mention their use in broader toxicological or gene expression studies not specific to MK-7. science.gov Additionally, hepatoma cells have been used in studies exploring the metabolic maturation driven by microbial-derived compounds like menaquinone. researchgate.net
Induced pluripotent stem cell-derived mesenchymal stem cells (iPSC-MSCs) represent a promising in vitro model for studying osteogenesis and the impact of MK-7 on bone cell differentiation. frontiersin.orgnih.gov Research has demonstrated that supplementation with MK-7 to osteogenic medium promotes the differentiation of iPSC-MSCs towards mature osteoblasts, suggesting a role in increasing osteogenic differentiation. frontiersin.orgnih.gov Studies using this model have provided insights into the mechanistic link between MK-7 and osteoblast maturation. frontiersin.org
Cell culture systems allow for detailed investigations into specific pathways and molecular targets of MK-7, such as its interaction with nuclear receptors like PXR, which has been confirmed in vitro. researchgate.net
Animal Models for Pathway and Mechanistic Elucidation
Animal models are indispensable for investigating the in vivo effects of MK-7 and elucidating its mechanisms within a complex biological system. These models allow researchers to study the impact of dietary MK-7 intake on various tissues and physiological processes.
Ovariectomized (OVX) rats are a commonly used animal model to simulate postmenopausal osteoporosis in humans. Studies using OVX rats have demonstrated the preventive effects of dietary MK-7 on bone loss, showing that MK-7 can increase bone mass by stimulating osteoblastic bone formation and inhibiting osteoclastic bone resorption. oatext.comnih.gov Dietary MK-7 has been shown to prevent OVX-induced decreases in femoral dry weight and calcium content. oatext.com
Growing rats, such as Sprague-Dawley rats, under conditions of calcium restriction have also been utilized to investigate the effects of dietary MK-7 on bone accrual and the underlying mechanisms. nih.gov These studies can incorporate analyses of the microbiome and metabolomics to gain a more comprehensive understanding of how MK-7 influences bone health in vivo. nih.gov
Research Methodological Frameworks and Future Directions for Menaquinone-7 Studies
Future research into Menaquinone-7 (MK-7) is increasingly leveraging advanced methodological frameworks to deepen the understanding of its biological roles and metabolic pathways. These approaches move beyond traditional observational or in vitro studies to employ systems-level analysis, sophisticated genetic manipulation, and focused mechanistic investigations.
Systems Biology and Computational Approaches
Systems biology and computational methods offer powerful tools to model and analyze complex biological systems related to MK-7, from its microbial biosynthesis to its interactions within human metabolism.
Genome-Scale Metabolic Models (GEMs) for Pathway Exploration
Genome-scale metabolic models (GEMs) provide a comprehensive framework to represent the entire metabolic network of an organism based on its genomic information. For Menaquinone-7, GEMs can be particularly valuable in exploring its biosynthesis pathways, especially in producing microorganisms like Bacillus subtilis. By reconstructing the metabolic network, GEMs allow researchers to identify key enzymes, reactions, and regulatory points involved in MK-7 production. These models can predict the metabolic fluxes under different environmental conditions or genetic perturbations, guiding strategies for optimizing MK-7 yield in industrial fermentation processes. Furthermore, GEMs can be applied to model human metabolism to investigate how dietary MK-7 is absorbed, transported, metabolized, and interacts with other metabolic pathways, potentially revealing novel links to health outcomes.
An example application of GEMs in MK-7 research might involve modeling the central carbon metabolism and the specific menaquinone biosynthesis pathway (often involving chorismate, isochorismate, and subsequent prenylation steps) in a bacterial strain.
| Pathway Step | Key Enzyme(s) Involved (Example) | Predicted Flux Impact on MK-7 Synthesis |
| Chorismate to Isochorismate | Isochorismate synthase | Direct precursor flux |
| Isochorismate to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) | MenF, MenD | Critical early steps |
| Prenylation with Heptaprenyl Diphosphate (B83284) | MenA | Determines MK-7 chain length |
| Methylation and Cyclization | MenG, MenE, MenJ | Final steps in ring modification |
Table 1: Simplified representation of potential pathway steps analyzed via GEMs for MK-7 biosynthesis.
Metabolic Flux Analysis for Predictive Modeling
Metabolic Flux Analysis (MFA) complements GEMs by quantifying the actual flow of metabolites through a metabolic network under specific conditions. By combining experimental data (e.g., substrate uptake rates, product secretion rates, intracellular metabolite concentrations) with stoichiometric models derived from GEMs, MFA can estimate the reaction rates (fluxes) throughout the network. Applied to MK-7 studies, MFA can provide insights into the metabolic state of MK-7-producing organisms, identifying bottlenecks or alternative pathways that limit production. In the context of human metabolism, MFA could help predict how variations in nutrient availability or genetic background affect MK-7 metabolism and its impact on downstream processes like protein carboxylation. This predictive capability is crucial for understanding the systemic effects of MK-7 and designing targeted interventions or production strategies.
Advanced Genetic Engineering Technologies
Advanced genetic engineering technologies, particularly the CRISPR-Cas9 system, are revolutionizing the ability to precisely manipulate genomes, offering unprecedented opportunities to study and engineer MK-7 related processes.
CRISPR-Cas9 System Applications (e.g., CRISPRi, CRISPRa)
The CRISPR-Cas9 system allows for targeted modification of DNA sequences. In MK-7 research, this technology can be applied in several ways . For instance, in microbial strains used for industrial MK-7 production, CRISPR-Cas9 can be used to:
Knock out genes encoding enzymes that divert metabolic flux away from MK-7 synthesis.
Overexpress genes encoding key enzymes in the MK-7 biosynthesis pathway to enhance flux towards the desired product.
Introduce or modify regulatory elements to control gene expression levels involved in MK-7 production.
Beyond simple gene editing, variations like CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) allow for reversible repression or activation of target gene expression, respectively. CRISPRi can be used to downregulate genes potentially inhibiting MK-7 synthesis or involved in its degradation, while CRISPRa can upregulate genes promoting its production or function. In mammalian cell models, CRISPR-Cas9 can be employed to investigate the function of genes potentially regulated by or interacting with MK-7, such as those involved in calcium metabolism, bone remodeling, or cardiovascular health pathways. This precise gene manipulation capability is vital for establishing causal relationships between genetic factors and MK-7's biological effects.
Mechanistic Elucidation of Novel Biological Roles
While MK-7's role in carboxylation of Vitamin K-dependent proteins (VKDPs) is well-established, research continues to explore and elucidate novel biological roles and the underlying mechanisms.
Exploration of Muscle and Nerve Health Mechanisms
Emerging research areas include the potential roles of Menaquinone-7 in muscle and nerve health . The mechanisms through which MK-7 might exert effects in these tissues are subjects of active investigation. Potential pathways being explored include:
Protein Carboxylation in Muscle/Nerve Tissue: Investigating the expression and carboxylation status of known VKDPs (like GAS6) or identifying novel VKDPs within muscle fibers or neuronal cells. GAS6 is known to be involved in cell survival, proliferation, and migration, processes relevant to tissue maintenance and repair.
Calcium Homeostasis: Given Vitamin K's role in calcium regulation (e.g., via osteocalcin (B1147995) and MGP), researchers are exploring if MK-7 influences calcium handling within muscle cells (critical for contraction) or neurons (critical for neurotransmission).
Antioxidant and Anti-inflammatory Effects: Examining if MK-7 possesses direct antioxidant properties or modulates inflammatory pathways in muscle or nerve tissue, potentially protecting against oxidative stress or inflammation-induced damage.
Mitochondrial Function: Investigating whether MK-7 influences mitochondrial health or energy production in these metabolically active tissues.
Research in this area often involves cell culture models of muscle or nerve cells, animal models, and molecular techniques to assess protein expression, post-translational modification (carboxylation), signaling pathway activation, and cellular function following MK-7 exposure. Elucidating these mechanisms is crucial for understanding the full spectrum of MK-7's biological activities beyond bone and cardiovascular health.
Research Methodological Frameworks and Future Directions for Menaquinone 7 Studies
Mechanistic Elucidation of Novel Biological Roles
Investigation of Anti-inflammatory Pathways
Research indicates that menaquinones, including MK-7, may play a role in modulating inflammatory responses. Studies have suggested that vitamin K can attenuate systemic inflammation. researchgate.net The anti-inflammatory mechanisms of vitamin K are thought to involve the inhibition of the cell signaling complex nuclear factor kappa-B (NF-κB). researchgate.net NF-κB is a key regulator of genes involved in inflammation. researchgate.net
Several reports have demonstrated that menaquinone can inhibit the NF-κB signaling pathway, leading to anti-inflammatory effects. researchgate.net For instance, in vitro studies using neuroblastoma cells have shown that reduced menaquinone-7 (B21479) (MK7R) treatment was associated with the downregulation of neuroinflammation-associated genes, such as IL-1β and IL-6. mdpi.com This decrease in protein levels was consistent with gene downregulation. mdpi.com Similarly, pretreatment with MK-7 effectively reduced the expression of pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, CCL2, and CXCL10, in hypoxic astrocytes. europeanreview.org
While MK-4, another form of vitamin K2, has been reported to significantly reduce the expression of pro-inflammatory cytokines in microglia (brain-resident macrophages), the direct application of MK-7 to macrophages did not show a significant suppressive effect in one study. researchgate.net This suggests potential differences in the effects or mechanisms of different menaquinones or in different cell types. Given that MK-7 is metabolized into MK-4, the effect might be weaker when MK-7 is directly applied in some experimental settings. researchgate.net
Future research should continue to elucidate the specific molecular targets and pathways through which MK-7 exerts its anti-inflammatory effects. This includes further investigation into its interaction with the NF-κB pathway and other relevant signaling cascades, as well as exploring potential differences in the anti-inflammatory activity of MK-7 compared to other forms of vitamin K.
Modulation of Cholesterol Metabolism Pathways
The relationship between vitamin K and lipid metabolism is an active area of research. Vitamin K is a lipophilic vitamin, and its absorption, transportation, and distribution are influenced by lipids. nih.govresearchgate.net Plasma vitamin K levels after supplementation are predominantly a lipid-driven effect. nih.govresearchgate.net
Studies have indicated that vitamin K supplementation may hold potential in managing hyperlipidemia. nih.govresearchgate.net Cholesterol and vitamin K share common transport receptors, such as Niemann-Pick C1-like 1 (NPC1L1) and ATP-binding cassette protein G5/G8 (ABCG5/ABCG8), in enterocytes and hepatocytes. nih.govresearchgate.net Additionally, cholesterol and vitamin K share a common biosynthetic intermediate called geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net It is important to note that statins, which inhibit cholesterol synthesis, can also impede vitamin K conversion, potentially impacting the functionality of vitamin K-dependent proteins. nih.govresearchgate.net
Recent research has discovered that impaired transportation of vitamin K2 within uremic high-density lipoproteins (HDL) in individuals with uremia might explain the lack of beneficial effects observed in some trials involving MK-7 supplementation among patients with chronic kidney disease. nih.govresearchgate.net
Interdisciplinary Research Needs
Advancing the understanding of MK-7's biological functions and optimizing its production and application necessitates collaboration across various scientific disciplines.
Collaboration Between Chemical Engineering, Biological Engineering, and Biomedical Sciences
The production of MK-7, particularly through microbial fermentation, involves principles of chemical and biological engineering. tandfonline.commdpi.comfrontiersin.org Optimizing fermentation conditions, downstream processing, and purification methods requires expertise from these fields to enhance both the quantity and quality of MK-7 produced. tandfonline.commdpi.com Chemical engineering principles are crucial for designing and scaling up efficient production processes, while biological engineering contributes to strain improvement and metabolic pathway engineering in microorganisms like Bacillus subtilis, a key strain in MK-7 production. tandfonline.commdpi.comfrontiersin.org
Collaboration with biomedical scientists is essential to translate these production advancements into effective therapeutic and nutritional applications. Biomedical sciences provide the necessary expertise in understanding MK-7's effects on biological systems, designing and conducting clinical trials, and evaluating health outcomes. nih.gov Interdisciplinary research can lead to the development of more efficient and cost-effective methods for producing high-quality MK-7 for research and application.
Integration of Analytical Chemistry and Biological Sciences
Accurate quantification and characterization of MK-7 in various biological matrices and products are critical for research and quality control. Analytical chemistry provides the tools and techniques necessary for these analyses, such as high-performance liquid chromatography (HPLC). researchgate.net
Integrating analytical chemistry with biological sciences is vital for several reasons. Precise analytical methods are needed to study the pharmacokinetics and bioavailability of MK-7 in humans and animals. cambridge.org This involves accurately measuring MK-7 concentrations in plasma and tissues over time. cambridge.org Furthermore, analytical techniques are essential for determining the isomeric composition of MK-7 preparations, as only the all-trans form is considered biologically significant. mdpi.commdpi.com Variations in the isomer profile can impact the efficacy of MK-7 products. mdpi.commdpi.com
Collaboration between analytical chemists and biological scientists ensures that biological studies are supported by reliable and sensitive analytical methods, leading to more accurate and meaningful research findings on MK-7's biological roles and effects.
Addressing Research Limitations and Gaps
Despite growing interest in MK-7, there are still limitations and gaps in the current research that need to be addressed to fully understand its potential and optimize its use.
Further Elucidation of Detailed Molecular and Cellular Mechanisms
While studies have identified potential pathways influenced by MK-7, such as NF-κB signaling in inflammation and the involvement of transport proteins in lipid metabolism, a more detailed understanding of the precise molecular and cellular mechanisms is required. researchgate.netresearchgate.netnih.govresearchgate.net
Future research should focus on identifying the specific protein targets of MK-7 within cells and tissues. This includes investigating how MK-7 interacts with enzymes, receptors, and signaling molecules to exert its effects. For instance, while MK-7 is known to be a cofactor for the carboxylation of vitamin K-dependent proteins, its non-canonical functions and the mechanisms underlying these effects require further exploration. nih.govfrontiersin.org
Detailed cellular studies are needed to understand how MK-7 influences various cellular processes, such as gene expression, protein synthesis, and cell signaling events. nih.govmdpi.com Advanced techniques in molecular biology, cell biology, and "-omics" technologies (e.g., transcriptomics, proteomics) can provide valuable insights into the intricate cellular responses to MK-7. Addressing this research gap will provide a more comprehensive picture of how MK-7 impacts human health at a fundamental level.
Optimization of Scalability for Production Technologies
The production of MK-7 primarily relies on microbial fermentation, although chemical synthesis methods also exist. Microbial fermentation, particularly using Bacillus subtilis natto, is favored for producing natural MK-7, aligning with consumer preferences and offering environmental sustainability compared to chemical synthesis, which can involve harsh chemicals and generate unwanted byproducts and isomers. researchgate.netnih.govmdpi.comnih.gov However, traditional fermentation methods, such as static fermentation, face significant challenges in scalability due to issues with heat and mass transfer inefficiencies caused by biofilm formation. mdpi.comnih.govresearchgate.netpsu.edu
To address these scalability challenges, researchers are exploring and optimizing various fermentation strategies and technologies. Biofilm reactors have emerged as a promising alternative to conventional static fermentation methods. mdpi.comnih.govresearchgate.netnih.gov These reactors provide a controlled environment that supports the formation of mature and robust biofilms, which are essential for extracellular MK-7 secretion by Bacillus strains. nih.govresearchgate.netnih.gov Biofilm reactors can potentially overcome the operational issues associated with static fermentation, even under conditions of high aeration and agitation rates. mdpi.comnih.gov
Studies have demonstrated the potential of scaling up biofilm reactors. Research scaling up a biofilm reactor from a 2-L benchtop scale to a 30-L pilot scale evaluated the impact of parameters such as volumetric oxygen mass transfer coefficient (kLa), agitation power input per unit volume (P/V), and impeller tip velocity (Vtip) on MK-7 biosynthesis. Maintaining a constant kLa proved to be the most effective strategy for achieving comparable MK-7 concentrations at the larger scale.
Fed-batch fermentation strategies in biofilm reactors have also shown significant promise in enhancing MK-7 production at larger scales. Implementing fed-batch addition of carbon sources like glucose or glycerol (B35011) has resulted in substantially increased MK-7 concentrations compared to batch fermentation or suspended-cell bioreactors. researchgate.netnih.govresearchgate.net For instance, a fed-batch strategy in a 30-L biofilm reactor increased MK-7 concentrations to 28.7 ± 0.3 mg/L, which was approximately 2.3-fold higher than levels produced in suspended-cell bioreactors. Continuous fermentation in biofilm reactors is also being investigated as a strategy for sustainable and efficient MK-7 production, offering potential benefits in reducing resource consumption and waste generation. nih.gov
Optimization of fermentation media composition is another critical aspect of improving scalability and yield. Studies have focused on identifying optimal concentrations of carbon sources (e.g., maltose (B56501), glucose, glycerol), nitrogen sources (e.g., tryptone, yeast extract, soy peptone), and other nutrients to maximize MK-7 production by Bacillus subtilis. nih.govresearchgate.netjmb.or.krresearchgate.net For example, optimizing a medium containing maltose, tryptone, and glycerol resulted in a significantly higher yield of MK-7 in static fermentation. jmb.or.kr
Metabolic engineering approaches are also being employed to enhance MK-7 biosynthesis in microbial hosts like Bacillus subtilis and Escherichia coli. researchgate.netfrontiersin.orgacs.org By overexpressing key enzymes in the MK-7 synthesis pathway or modifying competing pathways, researchers aim to increase the metabolic flux towards MK-7 production, thereby improving yields and facilitating large-scale production. researchgate.netfrontiersin.orgacs.org For example, metabolically engineered E. coli strains have achieved very high titers of MK-7 in scale-up fermentation. acs.org
The integration of advanced techniques, such as the use of biocompatible nanoparticles, is also being explored to enhance fermentation productivity and potentially aid in downstream processing, contributing to more efficient and scalable production. frontiersin.orgwaikato.ac.nznih.gov
Despite these advancements, demonstrating the scalability of novel technologies like biofilm reactors to full industrial scale still requires further research and development. mdpi.com
Here is a summary of some reported MK-7 production yields from different studies focused on optimization and scalability:
| Production Method / Strategy | Strain | Scale | MK-7 Yield (approx.) | Citation |
| Optimized static fermentation | Bacillus subtilis KCTC 12392BP | Lab scale | 71.95 ± 1.00 μg/ml | jmb.or.kr |
| Optimized liquid-state fermentation | Bacillus subtilis natto | Lab scale | 62.32 mg/L | nih.gov |
| Biofilm reactor (glucose-based medium) | Bacillus subtilis natto | Lab scale | 18.5 mg/L | mdpi.com |
| Biofilm reactor (optimized glucose medium) | Bacillus subtilis natto | Lab scale | 20.46 ± 0.51 mg/L | psu.edu |
| Biofilm reactor (fed-batch glucose) | Bacillus subtilis natto | 30-L pilot | 28.7 ± 0.3 mg/L | |
| Biofilm reactor (optimized glycerol medium) | Bacillus subtilis natto | Lab scale | 12.1 ± 1.2 mg/L | psu.edu |
| Optimized fermentation strategies | Bacillus subtilis 4-b4 | Shake flask | 7.70 ± 0.24 mg/L | researchgate.net |
| Fed-batch fermentation | Bacillus subtilis 4-b4 | 5 L bioreactor | 23.43 ± 0.41 mg/L | researchgate.net |
| Optimized fermentation (OFAT + RSM) | Bacillus subtilis MM26 | Lab scale | 442 ± 2.08 mg/L | researchgate.net |
| Metabolically engineered E. coli | Engineered E. coli | 52 h fermentation | 1350 mg/L | acs.org |
| Continuous fermentation in biofilm reactors | Bacillus subtilis natto | Lab scale | 0.33 mg/L/h productivity | nih.gov |
Understanding Factors Influencing Isomer Proportions in Production
Menaquinone-7 exists in geometric isomeric forms, primarily the all-trans isomer and various cis isomers. mdpi.comresearchgate.netwaikato.ac.nznih.govmdpi.com Crucially, only the all-trans form possesses significant biological activity, while cis isomers have considerably reduced or negligible therapeutic value and are essentially considered impurities in MK-7 preparations. mdpi.comresearchgate.netwaikato.ac.nznih.govmdpi.comresearchgate.net Therefore, controlling and maximizing the proportion of the all-trans isomer during production is a critical aspect of developing high-quality MK-7 products. mdpi.comresearchgate.netwaikato.ac.nznih.govresearchgate.net
The isomer composition of the final MK-7 product is influenced by several factors, predominantly the production method and the purification techniques employed. mdpi.comwaikato.ac.nzmdpi.com Chemical synthesis methods of MK-7 can produce a significant proportion of cis isomers. nih.gov In contrast, microbial fermentation, particularly by Gram-positive strains like those from the Bacillus genus, tends to biosynthesize the trans-MK-7 isomer due to its role in bacterial electron transfer. nih.gov
However, even within fermentation, the isomer profile can be affected by various factors. Research has investigated the influence of environmental and storage conditions on the MK-7 isomer composition in fermented products. Factors such as temperature, light exposure (including UV light), and oxygen availability can impact the stability and isomerization of MK-7. mdpi.com Studies have shown that exposure to different temperatures and light conditions can affect the retention of both all-trans and cis MK-7 isomers. mdpi.com
The composition of the fermentation medium can also play a role in influencing the isomer profile. Research has aimed to optimize media components to enhance the production of the bioactive all-trans isomer while minimizing the concentration of cis isomers. researchgate.netresearchgate.net Designing experiments to screen and optimize nutrient combinations has shown that specific media compositions can lead to a significantly higher proportion of the all-trans isomer. researchgate.net For instance, one study found that an optimized medium consisting of specific concentrations of glucose, yeast extract, soy peptone, tryptone, and CaCl2 resulted in a much higher concentration of the all-trans isomer and a lower concentration of the cis isomer compared to unoptimized media. researchgate.net
Furthermore, the use of certain additives or techniques during fermentation might influence isomer proportions. Studies exploring the use of iron oxide nanoparticles (IONPs) in fermentation have investigated their effect on both MK-7 production yield and the resulting isomer composition. frontiersin.orgwaikato.ac.nznih.gov While IONPs can enhance fermentation productivity, their impact on achieving the desired all-trans isomer in the greatest proportion is a key consideration for their practical application. nih.gov Research in this area aims to develop efficient fermentation systems that specifically favor the production of the bioactive all-trans MK-7. nih.govresearchgate.net
Understanding the specific metabolic pathways and enzymatic activities within the producing microorganisms that lead to the formation of either trans or cis isomers is crucial for controlling the isomer profile. Future research directions include further investigation into the genetic and enzymatic factors that govern stereoselectivity in MK-7 biosynthesis during fermentation.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for characterizing Vitamin K7 in experimental settings?
- Methodology : High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection is widely used for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity . For quantification, calibration curves using standardized reference materials are essential. Researchers must validate methods via inter-laboratory reproducibility tests to address variability in retention times or spectral interpretations .
Q. How is this compound synthesized in laboratory conditions, and what challenges arise during purification?
- Methodology : Synthesis typically involves Friedel-Crafts alkylation or photochemical cyclization, with purification challenges including solubility limitations and oxidative degradation. Column chromatography (silica gel or reverse-phase) is standard, but researchers should optimize solvent systems (e.g., hexane/ethyl acetate gradients) to mitigate co-elution of byproducts. Stability studies under nitrogen atmospheres are recommended to prevent degradation during storage .
Q. What biological pathways involve this compound, and how are these pathways studied in vitro?
- Methodology : this compound’s role in electron transport or redox cycling can be investigated using enzyme-linked assays (e.g., NADPH oxidation rates in microsomal fractions). Cell culture models (e.g., hepatic or endothelial lines) are employed to study uptake kinetics, with LC-MS/MS quantifying intracellular concentrations. Negative controls (e.g., vitamin-deficient media) and pharmacological inhibitors (e.g., warfarin) are critical for validating specificity .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability be resolved through experimental redesign?
- Methodology : Systematic reviews with meta-analyses should first identify confounding variables (e.g., dietary interactions, genetic polymorphisms). Subsequent in vivo studies should use isotope-labeled this compound (e.g., deuterated forms) to track absorption and metabolism. Dual-arm designs comparing synthetic vs. natural isoforms under controlled diets can isolate bioavailability discrepancies .
Q. What methodologies optimize the assessment of this compound’s stability under varying physiological conditions?
- Methodology : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products. For pH-dependent stability, simulate gastrointestinal conditions using USP dissolution apparatuses. Computational models (e.g., Arrhenius plots) predict shelf-life, while cryo-TEM and XRD analyze crystalline vs. amorphous phase transitions .
Q. How can researchers design a study to explore this compound’s role in novel biochemical pathways using omics technologies?
- Methodology : Integrate proteomics (e.g., 2D-DIGE) to identify this compound-binding proteins and transcriptomics (RNA-seq) to map gene expression changes. CRISPR-Cas9 knockout models of candidate genes (e.g., VKORC1L1) validate functional roles. Multi-omics data should be analyzed via pathway enrichment tools (e.g., KEGG, Reactome) to prioritize mechanistic hypotheses .
Methodological Frameworks for Rigorous Inquiry
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and impactful studies. For example, a study on this compound’s antioxidant effects should include ROS scavenging assays (feasible) and compare it to understudied isoforms (novel) .
- Data Contradiction Analysis : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables. Conflicting results on enzymatic inhibition may arise from differing assay temperatures (e.g., 25°C vs. 37°C), necessitating standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
